molecular formula C5H9Br B13549082 3-Bromo-2-pentene CAS No. 21964-23-8

3-Bromo-2-pentene

Cat. No.: B13549082
CAS No.: 21964-23-8
M. Wt: 149.03 g/mol
InChI Key: OPGVCEGMOFKBOL-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Bromo-2-pentene is a high-purity alkene halide with the molecular formula C5H9Br and a molecular weight of 149.03 g/mol . Its CAS Registry Number is 54653-28-0 . This compound serves as a valuable building block in organic synthesis and is particularly useful for investigating electrophilic addition reactions. Researchers utilize it to exemplify and study the mechanism of alkene bromination, which proceeds via the formation of a cyclic bromonium ion intermediate to yield products with anti stereoselectivity . This makes it an excellent model compound for teaching and exploring stereospecific reactions in alkenes, such as the conversion to vicinal dibromides . The distinct stereochemistry of the (E)-isomer allows for clear analysis of reaction pathways and outcomes. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21964-23-8

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

IUPAC Name

(Z)-3-bromopent-2-ene

InChI

InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3-

InChI Key

OPGVCEGMOFKBOL-HYXAFXHYSA-N

Isomeric SMILES

CC/C(=C/C)/Br

Canonical SMILES

CCC(=CC)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-Bromo-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3-bromo-2-pentene, a halogenated alkene of interest in organic synthesis. The document details its chemical and physical properties, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its reactivity. All quantitative data is summarized in tabular format for ease of reference. Additionally, a workflow diagram created using Graphviz is provided to visualize the synthetic process. This guide is intended to be a valuable resource for professionals in research, chemical development, and drug discovery.

Chemical and Physical Properties

This compound is a halogenated organic compound with the chemical formula C₅H₉Br.[1] It exists as two geometric isomers, (E)-3-bromo-2-pentene and (Z)-3-bromo-2-pentene.[1] The presence of both an alkene functional group and an allylic bromide makes it a versatile intermediate in organic synthesis.[2]

General Properties
PropertyValueSource
Molecular FormulaC₅H₉Br[3][4]
Molecular Weight149.03 g/mol [1][5]
CAS Registry Number21964-23-8 (unspecified stereochemistry)[3][4]
54653-28-0 ((E)-isomer)[1]
23068-94-2 ((Z)-isomer)
Canonical SMILESCCC(=CC)Br[4]
Physical and Chemical Data
PropertyValueSource
Boiling Point 114.5°C at 760 mmHg[3]
Density 1.266 g/cm³[3]
Refractive Index 1.4628[3]
Flash Point 31.1°C[3]
Melting Point -106.7°C (estimate)[3]
Vapor Pressure 23.5 mmHg at 25°C[3]
XLogP3 2.6[3][5]
Heavy Atom Count 6[4][5]
Complexity 55[4][5]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies common in organic chemistry. One plausible and widely used method for introducing a bromine atom at an allylic position is through the reaction of an alkene with N-bromosuccinimide (NBS) in the presence of a radical initiator or light.[6] This method, when applied to 2-pentene, would likely yield a mixture of bromo-pentene isomers, including this compound. Another potential route involves the reaction of 3-pentanol (B84944) with a brominating agent, followed by an elimination step, although this is a multi-step process.

A more direct synthesis involves the reaction of 2-pentyne (B165424) with hydrogen bromide. Depending on the reaction conditions, this addition reaction can be controlled to favor the desired product.

Proposed Synthesis: Hydrobromination of 2-Pentyne

A common method to generate vinyl bromides is the addition of HBr across a triple bond. This can proceed via an electrophilic addition mechanism.

Reaction Scheme: CH₃-C≡C-CH₂-CH₃ + HBr → CH₃-CH=C(Br)-CH₂-CH₃

This reaction can produce a mixture of (E) and (Z) isomers of this compound. The stereochemical outcome can be influenced by reaction conditions such as solvent and temperature.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via the hydrobromination of 2-pentyne.

Materials and Equipment
  • 2-Pentyne (98% purity or higher)

  • Hydrogen bromide (33% in acetic acid or as a gas)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Gas inlet tube (if using HBr gas)

  • Dropping funnel

  • Reflux condenser (optional, depending on the scale and temperature)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Synthetic Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pentyne (1 equivalent) in a suitable anhydrous solvent like diethyl ether or dichloromethane.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add hydrogen bromide (1.1 equivalents) to the stirred solution. If using HBr in acetic acid, add it dropwise via a dropping funnel. If using HBr gas, bubble it slowly through the solution.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield this compound. The different isomers may be separable by careful distillation or chromatography.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to its bifunctional nature. The allylic bromide is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[2] This allows for the introduction of a variety of functional groups at the C3 position. The double bond can undergo electrophilic addition reactions.[2]

This reactivity makes this compound a useful building block for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[2] For instance, it can be used to form carbon-carbon bonds via Grignard reagent formation or participate in coupling reactions.[6]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.

Synthesis_Workflow start Start: 2-Pentyne & Anhydrous Solvent reaction_vessel Reaction Vessel (0°C to RT) start->reaction_vessel reaction Stirring & Monitoring (TLC/GC) reaction_vessel->reaction add_hbr Slow Addition of HBr add_hbr->reaction_vessel workup Quenching & Extraction (Water, NaHCO₃, Brine) reaction->workup drying Drying with MgSO₄ & Filtration workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Fractional Distillation) concentration->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 3-Bromo-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereoisomers of 3-bromo-2-pentene, a halogenated alkene with applications as an intermediate in organic synthesis. This document details the structure and properties of its geometric isomers, outlines protocols for its synthesis and characterization, and presents key data in a structured format for scientific and research applications.

Introduction to Stereoisomerism in this compound

This compound (C₅H₉Br) is a halogenated alkene that exhibits geometric isomerism due to the presence of a carbon-carbon double bond with two different substituent groups on each of the sp² hybridized carbon atoms. This results in two distinct stereoisomers: (E)-3-bromo-2-pentene and (Z)-3-bromo-2-pentene. The molecule does not possess a chiral center, and therefore does not have enantiomers. The accurate identification and separation of these diastereomers are crucial for stereocontrolled chemical syntheses.

The relationship between these isomers is a fundamental concept in stereochemistry, directly impacting their physical properties, spectroscopic signatures, and reactivity.

G cluster_main This compound cluster_isomers Geometric Isomers (Diastereomers) C5H9Br C₅H₉Br E_isomer (E)-3-bromo-2-pentene C5H9Br->E_isomer exhibits Z_isomer (Z)-3-bromo-2-pentene C5H9Br->Z_isomer exhibits E_isomer->Z_isomer diastereomers G start Dissolve 2-pentyne (B165424) in anhydrous solvent. Cool to 0 °C. add_hbr Slowly add HBr solution. start->add_hbr monitor Monitor reaction by TLC/GC. add_hbr->monitor quench Quench with sat. NaHCO₃ solution. monitor->quench extract Separate organic layer. Wash with H₂O, NaHCO₃, and brine. quench->extract dry Dry over MgSO₄ and filter. extract->dry evaporate Remove solvent under reduced pressure. dry->evaporate purify Purify by fractional distillation. evaporate->purify G cluster_reactions Synthetic Transformations cluster_products Product Classes start (E/Z)-3-Bromo-2-pentene coupling Cross-Coupling Reactions (Suzuki, Stille, etc.) start->coupling grignard Grignard Reagent Formation start->grignard lithiation Lithiation (Metal-Halogen Exchange) start->lithiation substituted_alkenes Substituted Alkenes coupling->substituted_alkenes vinyl_organometallics Vinyl Organometallics grignard->vinyl_organometallics lithiation->vinyl_organometallics

Spectroscopic Data of (E)-3-bromo-2-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-3-bromo-2-pentene. Due to the limited availability of experimentally verified spectra for this specific compound in public databases, this guide combines theoretical predictions, analysis of similar compounds, and established spectroscopic principles to offer a detailed characterization.

Chemical Structure and Properties

(E)-3-bromo-2-pentene is a halogenated alkene with the molecular formula C₅H₉Br and a molecular weight of 149.03 g/mol .[1][2][3] The "(E)" designation indicates that the ethyl group and the methyl group are on opposite sides of the carbon-carbon double bond.

Structure with Atom Numbering:

Caption: Structure of (E)-3-bromo-2-pentene with atom numbering for NMR assignments.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for (E)-3-bromo-2-pentene. These values are derived from established correlation charts, spectral data of analogous compounds, and computational predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1~1.7Doublet~7.03H
2~5.8Quartet~7.01H
4~2.4Quartet~7.52H
5~1.1Triplet~7.53H
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
Atom NumberChemical Shift (δ, ppm)
1~15
2~125
3~130
4~30
5~12
Table 3: Predicted Infrared (IR) Absorption Frequencies
Wavenumber (cm⁻¹)Bond VibrationIntensity
~2970-2850C(sp³)-H StretchMedium-Strong
~3020C(sp²)-H StretchMedium
~1660C=C StretchMedium-Weak
~1450, ~1375C-H BendMedium
~965(E) C-H Bend (out-of-plane)Strong
~600-500C-Br StretchStrong
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
m/zProposed Fragment IonNotes
148/150[C₅H₉Br]⁺ (M⁺/M⁺+2)Molecular ion peak with characteristic 1:1 bromine isotope pattern.
69[C₅H₉]⁺Loss of Bromine radical.
41[C₃H₅]⁺ (Allyl cation)Common fragment in unsaturated systems.

Experimental Protocols

Synthesis of (E)-3-bromo-2-pentene from 2-Pentyne (B165424)

This protocol involves the hydrobromination of an alkyne, which typically proceeds with anti-addition, leading to the (E)-isomer.

Materials:

  • 2-Pentyne

  • Hydrogen bromide (HBr) gas or a solution in acetic acid

  • Anhydrous solvent (e.g., hexane (B92381) or dichloromethane)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Gas inlet tube

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-pentyne in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen bromide gas through the solution with constant stirring. Alternatively, add a stoichiometric amount of HBr in acetic acid dropwise.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize any excess acid.

  • Extract the organic layer. Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain (E)-3-bromo-2-pentene.

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for obtaining the spectroscopic data.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of (E)-3-bromo-2-pentene Purification Purification (Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Final_Structure Structural Elucidation NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of (E)-3-bromo-2-pentene.

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent sets of protons. The vinylic proton (H2) is expected to be the most downfield signal due to its proximity to the electronegative bromine atom and its position on the double bond. The coupling between H1 and H2, and between H4 and H5, provides key structural information.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum should display five signals, one for each carbon atom. The two sp² hybridized carbons (C2 and C3) are expected to be the most downfield, with the carbon atom directly bonded to the bromine (C3) being significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying functional groups. The presence of a C=C stretching vibration around 1660 cm⁻¹ would confirm the alkene functionality. A strong absorption band around 965 cm⁻¹ is characteristic of the out-of-plane C-H bending for a trans (E)-disubstituted alkene. The C-Br stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum would provide the molecular weight of the compound. A key feature would be the presence of two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the alkyl chain.

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the spectroscopic data for (E)-3-bromo-2-pentene. The presented data and experimental protocols are based on established chemical principles and data from analogous structures, offering a solid foundation for researchers and professionals working with this or similar compounds. Experimental verification of these predicted data is highly recommended for any application where precise spectroscopic characterization is critical.

References

Spectroscopic and Synthetic Profile of (Z)-3-bromo-2-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for (Z)-3-bromo-2-pentene. Due to the limited availability of direct experimental data in public databases, this document leverages established principles of spectroscopic analysis and known synthetic methodologies for analogous haloalkenes to present a predictive but scientifically grounded profile of the target compound. All quantitative data herein is presented in structured tables, and experimental workflows are accompanied by detailed procedural descriptions and visual diagrams.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (Z)-3-bromo-2-pentene. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data for (Z)-3-bromo-2-pentene

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (CH₃-C=)1.7 - 1.9Doublet~7
H2 (=CH-)5.6 - 5.9Quartet~7
H4 (-CH₂-)2.4 - 2.6Quartet~7.5
H5 (-CH₃)1.0 - 1.2Triplet~7.5

Table 2: Predicted ¹³C NMR Spectroscopic Data for (Z)-3-bromo-2-pentene

CarbonChemical Shift (δ, ppm)
C115 - 20
C2120 - 125
C3125 - 130
C430 - 35
C512 - 15

Table 3: Predicted Infrared (IR) Spectroscopy Data for (Z)-3-bromo-2-pentene

Functional GroupWavenumber (cm⁻¹)Intensity
C=C Stretch (alkene)1650 - 1680Medium
C-H Stretch (alkene)3000 - 3100Medium
C-H Stretch (alkane)2850 - 3000Strong
C-Br Stretch500 - 600Strong

Table 4: Predicted Mass Spectrometry (MS) Data for (Z)-3-bromo-2-pentene

m/zIonNotes
148/150[M]⁺Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).
69[C₅H₉]⁺Loss of Bromine radical.
120/122[M - C₂H₅]⁺Loss of ethyl radical.
41[C₃H₅]⁺Allylic cation, a common fragment for alkenes.

Experimental Protocols

The following sections detail a plausible synthetic route for (Z)-3-bromo-2-pentene and the general procedures for its spectroscopic characterization.

Synthesis of (Z)-3-bromo-2-pentene

A potential route to synthesize (Z)-3-bromo-2-pentene involves the hydrobromination of 2-pentyne (B165424). The use of specific reagents and conditions can favor the formation of the desired (Z)-isomer.

Materials:

  • 2-pentyne

  • Hydrogen bromide (HBr) gas or a solution in acetic acid

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-pentyne in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly bubble hydrogen bromide gas through the stirred solution or add a stoichiometric amount of HBr in acetic acid dropwise.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any excess acid.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation under reduced pressure to obtain (Z)-3-bromo-2-pentene.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified (Z)-3-bromo-2-pentene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Introduce a small amount of the sample into a mass spectrometer, typically using a gas chromatography-mass spectrometry (GC-MS) system for separation and analysis.

  • Use electron ionization (EI) to generate the mass spectrum.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features of the compound.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and spectroscopic analysis of (Z)-3-bromo-2-pentene.

Synthesis_Workflow reagents 2-Pentyne + HBr reaction Hydrobromination Reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Distillation workup->purification product (Z)-3-bromo-2-pentene purification->product

Caption: Synthetic workflow for (Z)-3-bromo-2-pentene.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized (Z)-3-bromo-2-pentene nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure_elucidation Structure Elucidation & Confirmation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: Workflow for spectroscopic analysis.

3-Bromo-2-pentene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-bromo-2-pentene, a halogenated alkene with significant potential in organic synthesis. This document covers its chemical identifiers, physical properties, and key synthetic and reactive methodologies, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Core Identifiers and Properties

This compound exists as two geometric isomers, (E) and (Z). The CAS Registry Number for the isomeric mixture or the unspecified isomer is 21964-23-8.[1][2] The (E)-isomer is specifically identified by CAS number 54653-28-0, while the (Z)-isomer is identified by 23068-94-2.[3][4]

Table 1: Chemical Identifiers for this compound
Identifier(E)-3-bromo-2-pentene(Z)-3-bromo-2-penteneThis compound (Isomer unspecified)
CAS Number 54653-28-0[3]23068-94-2[4]21964-23-8[1][2]
IUPAC Name (2E)-3-bromopent-2-ene(2Z)-3-bromopent-2-ene3-bromopent-2-ene[5]
Molecular Formula C₅H₉Br[3]C₅H₉Br[4]C₅H₉Br[1][2]
Molecular Weight 149.03 g/mol [6]149.029 g/mol [4]149.03 g/mol [5]
InChI InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3+[3]InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3-[4]InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3[5]
InChIKey OPGVCEGMOFKBOL-HWKANZROSA-N[3]OPGVCEGMOFKBOL-HYXAFXHYSA-N[4]OPGVCEGMOFKBOL-UHFFFAOYSA-N[5]
Canonical SMILES CCC(=C/C)BrCCC(=C\C)BrCCC(=CC)Br[5]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Boiling Point 114.5 °C at 760 mmHg[7]
Density 1.266 g/cm³[7]
Refractive Index 1.47[7]
Flash Point 31.1 °C[7]
Vapor Pressure 23.5 mmHg at 25 °C[7]

Synthesis of this compound

Experimental Protocol: Synthesis via Allylic Bromination

Objective: To synthesize this compound from 2-pentene (B8815676).

Materials:

  • 2-pentene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) (or a less toxic alternative like dichloromethane)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide) or a UV lamp

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentene in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) to the solution. A slight molar excess of the alkene may be used.

  • Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a UV lamp to initiate the reaction.

  • Gently heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) as the reaction proceeds.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to neutralize any acidic impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure.

G reagents 2-Pentene, NBS, Radical Initiator, CCl4 reaction_mixture Reaction Mixture in Round-Bottom Flask reagents->reaction_mixture reflux Reflux with Heating or UV Irradiation reaction_mixture->reflux filtration1 Filter to Remove Succinimide reflux->filtration1 washing Wash with H2O and NaHCO3 filtration1->washing drying Dry with Anhydrous Sulfate washing->drying filtration2 Filter off Drying Agent drying->filtration2 evaporation Solvent Removal (Rotary Evaporator) filtration2->evaporation distillation Fractional Distillation evaporation->distillation product Purified This compound distillation->product

Synthetic Workflow for this compound.

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bond and the presence of the double bond. It can undergo a variety of transformations, including nucleophilic substitution and elimination reactions. One of the most significant applications of such bromoalkenes is the formation of Grignard reagents.

Experimental Protocol: Formation of Pent-2-en-3-ylmagnesium Bromide

Objective: To prepare a Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

  • Apparatus for reactions under anhydrous conditions (e.g., flame-dried glassware, inert atmosphere)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of anhydrous ether to cover the magnesium.

  • Dissolve this compound in anhydrous ether in the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of turbidity and/or gentle refluxing.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent, pent-2-en-3-ylmagnesium bromide, which can be used in subsequent reactions with various electrophiles.

G start This compound + Mg Turnings + Anhydrous Ether initiation Initiation (Iodine Crystal) start->initiation addition Dropwise Addition of This compound Solution initiation->addition reflux Gentle Reflux addition->reflux completion Reaction Completion (Mg Consumed) reflux->completion grignard Pent-2-en-3-ylmagnesium Bromide Solution completion->grignard electrophile Reaction with Electrophiles (e.g., R-CHO) grignard->electrophile product C-C Bond Formation Product electrophile->product

Grignard Reagent Formation and Reaction.

Conclusion

This compound is a valuable reagent for the introduction of the pent-2-en-3-yl moiety in organic synthesis. Its stereoisomers provide opportunities for stereoselective reactions. The protocols outlined in this guide for its synthesis and subsequent Grignard reagent formation are based on well-established chemical principles and provide a solid foundation for its use in research and development. The lack of extensive literature on this specific compound suggests an opportunity for further investigation into its reactivity and applications in the synthesis of novel molecules.

References

An In-depth Technical Guide to 3-Bromo-2-pentene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-pentene is a halogenated alkene with the molecular formula C₅H₉Br. Its structure, featuring a vinyl bromide moiety, makes it a potentially valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, discusses plausible synthetic methodologies, and explores its potential applications in research and development, particularly in the context of drug discovery. While specific experimental protocols and detailed spectroscopic analyses for this compound are not extensively documented in publicly available literature, this guide consolidates the known information and provides theoretical insights into its reactivity and characterization.

Molecular Structure and Properties

This compound is a five-carbon alkene with a bromine atom substituted at the third carbon position. The presence of a double bond between the second and third carbons gives rise to geometric isomerism, resulting in two stereoisomers: (E)-3-bromo-2-pentene and (Z)-3-bromo-2-pentene.

Physicochemical Data

The molecular formula of this compound is C₅H₉Br, and its molecular weight is approximately 149.03 g/mol .[1][2] A summary of its key identifiers and computed physical properties is presented in Table 1. It is important to note that some of the physical data may correspond to a mixture of isomers.

Table 1: Physicochemical Properties and Identifiers of this compound

PropertyValueReference(s)
Molecular Formula C₅H₉Br[1][2]
Molecular Weight 149.03 g/mol [1][2]
CAS Number (Isomer Mixture) 21964-23-8[3]
(E)-isomer CAS Number 54653-28-0[4]
(Z)-isomer CAS Number 23068-94-2[5]
Boiling Point (Estimate) 114.5 °C at 760 mmHg[3]
Density (Estimate) 1.266 g/cm³[3]
Flash Point (Estimate) 31.1 °C[3]
Refractive Index (Estimate) 1.47[3]
LogP (Estimate) 2.695[3]
Stereoisomerism

The geometric isomers of this compound arise from the restricted rotation around the C2=C3 double bond. The arrangement of the substituents (a methyl group and a hydrogen on C2, and a bromine atom and an ethyl group on C3) determines the E or Z configuration.

Diagram 1: Stereoisomers of this compound.

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are scarce in the literature. However, based on fundamental principles of organic chemistry, several plausible synthetic routes can be proposed. The stereoselective synthesis of either the (E) or (Z) isomer would likely require careful selection of reagents and reaction conditions.

General Synthetic Workflow

A common method for the preparation of vinyl bromides is the addition of hydrogen bromide to an alkyne. In this case, the reaction of 2-pentyne (B165424) with HBr would be a direct route to this compound. The stereochemical outcome of this reaction can be influenced by the reaction conditions.

G start 2-Pentyne reaction Electrophilic Addition start->reaction reagent Hydrogen Bromide (HBr) reagent->reaction product_mixture Mixture of (E)- and (Z)-3-bromo-2-pentene reaction->product_mixture separation Chromatographic Separation product_mixture->separation E_isomer (E)-3-bromo-2-pentene separation->E_isomer Z_isomer (Z)-3-bromo-2-pentene separation->Z_isomer

Diagram 2: General workflow for the synthesis of this compound.
Proposed Experimental Protocol: Hydrobromination of 2-Pentyne

This protocol is a generalized procedure and would require optimization for yield and stereoselectivity.

  • Reaction Setup: A solution of 2-pentyne in a suitable inert solvent (e.g., dichloromethane (B109758) or hexane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, a mixture of (E)- and (Z)-3-bromo-2-pentene, can be purified and the isomers separated by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the methyl and ethyl groups, as well as the vinylic proton. The chemical shift and coupling constants of the vinylic proton would be indicative of the stereochemistry.

  • Vinylic Proton (at C2): Expected in the range of 5.5-6.0 ppm.

  • Ethyl Group (CH₂): A quartet around 2.2-2.5 ppm.

  • Methyl Group (at C1): A doublet around 1.6-1.9 ppm.

  • Ethyl Group (CH₃): A triplet around 1.0-1.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the five distinct carbon environments.

  • Vinylic Carbons (C2 and C3): Expected in the range of 110-140 ppm.

  • Ethyl Group (CH₂): Around 25-35 ppm.

  • Methyl Group (at C1): Around 15-25 ppm.

  • Ethyl Group (CH₃): Around 10-15 ppm.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the alkyl groups.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by C-H stretching and bending vibrations of the alkyl groups, and a C=C stretching vibration for the double bond in the region of 1600-1680 cm⁻¹.

Applications in Research and Drug Development

Vinyl bromides are versatile intermediates in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon bonds. While specific applications of this compound in drug synthesis are not documented, its chemical structure suggests potential utility in several key transformations.

Cross-Coupling Reactions

This compound could serve as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to introduce the pentenyl moiety into more complex molecules.[6][7][8]

G A This compound D Suzuki Coupling A->D B Organoboron Reagent (e.g., boronic acid) B->D C Palladium Catalyst + Base C->D catalyzes E New C-C Bond Formation D->E F Complex Molecule (e.g., drug precursor) E->F

Diagram 3: Potential application in Suzuki coupling.
Grignard Reagent Formation

The formation of a Grignard reagent from this compound would create a nucleophilic vinylic carbon, which could then be used to react with a variety of electrophiles, such as aldehydes, ketones, and esters, to build more elaborate molecular architectures.[9][10]

Conclusion

This compound represents a simple yet potentially useful building block in organic synthesis. While detailed experimental data is limited in the public domain, its fundamental properties and reactivity can be inferred from the principles of organic chemistry. For researchers and drug development professionals, this compound could be a valuable intermediate for the synthesis of novel molecular entities, particularly through cross-coupling and organometallic reactions. Further research into the stereoselective synthesis and reactivity of the individual (E) and (Z) isomers would be beneficial to fully exploit the synthetic potential of this molecule.

References

An In-depth Technical Guide to the Stability and Reactivity of 3-Bromo-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-pentene is a halogenated alkene of interest in synthetic organic chemistry. As a vinyl halide, its stability and reactivity are governed by the interplay between the sp2-hybridized carbon-bromine bond and the adjacent carbon-carbon double bond. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, including its physicochemical properties, isomeric considerations, and characteristic reactions. The information presented herein is intended to support researchers and professionals in the fields of organic synthesis and drug development in the effective handling and utilization of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound [1][2][3][4]

PropertyValue
Molecular FormulaC₅H₉Br
Molecular Weight149.03 g/mol
XLogP32.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count1
Exact Mass147.98876 Da
Monoisotopic Mass147.98876 Da
Heavy Atom Count6
Complexity55

Spectroscopic Data Interpretation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the vinyl, allylic, and methyl protons. The chemical shifts and coupling constants would be indicative of the E/Z stereochemistry.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C=C double bond stretch and the C-Br bond stretch.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of a bromoalkene, including the isotopic pattern of bromine.

Stability of this compound

The stability of this compound is influenced by several factors, including the substitution of the double bond and the stereochemistry of the molecule.

Alkene Substitution

According to Zaitsev's rule, more substituted alkenes are generally more stable. This compound is a trisubstituted alkene, which contributes to its relative thermodynamic stability compared to less substituted isomers.

E/Z Isomerism

This compound exists as two geometric isomers: (E)-3-bromo-2-pentene and (Z)-3-bromo-2-pentene. The relative stability of these isomers is primarily determined by steric hindrance.

  • (E)-isomer: The methyl and ethyl groups are on opposite sides of the double bond, minimizing steric strain. This configuration is generally the more stable of the two.

  • (Z)-isomer: The methyl and ethyl groups are on the same side of the double bond, leading to increased steric hindrance and a higher energy state compared to the (E)-isomer.

The following diagram illustrates the relationship between the isomers and their relative stability.

G cluster_stability Relative Stability of this compound Isomers Z_isomer (Z)-3-bromo-2-pentene (Less Stable) E_isomer (E)-3-bromo-2-pentene (More Stable) Z_isomer->E_isomer Lower Energy State

Relative stability of E/Z isomers.

Reactivity of this compound

As a vinyl halide, this compound exhibits characteristic reactivity patterns, primarily dominated by elimination and addition reactions. It is generally unreactive towards nucleophilic substitution reactions under standard conditions.

Nucleophilic Substitution

Vinyl halides, including this compound, are notably unreactive in Sₙ1 and Sₙ2 reactions. This low reactivity is attributed to:

  • sp² Hybridization: The carbon atom bonded to the bromine is sp² hybridized, resulting in a shorter and stronger C-Br bond compared to the C-Br bond in an sp³ hybridized alkyl halide.

  • π-Electron Repulsion: The electron-rich π system of the double bond repels incoming nucleophiles, hindering the backside attack required for an Sₙ2 reaction.

  • Vinylic Cation Instability: The formation of a vinylic carbocation, which would be necessary for an Sₙ1 reaction, is energetically unfavorable.

Elimination Reactions

Elimination of HBr from this compound to form an alkyne is a feasible reaction pathway, though it typically requires a strong base. The reaction proceeds via a dehydrohalogenation mechanism.

The general workflow for such an elimination reaction is depicted below.

G start This compound reaction Reaction with Strong Base (e.g., NaNH₂) start->reaction product Pent-2-yne reaction->product workup Aqueous Workup product->workup purification Purification (e.g., Distillation) workup->purification

Workflow for elimination reaction.

Representative Experimental Protocol: Dehydrohalogenation of a Vinyl Halide to an Alkyne

This is a general protocol for a similar substrate and should be adapted and optimized for this compound.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a solution of sodium amide (NaNH₂) in liquid ammonia.

  • Addition of Reactant: Slowly add a solution of the vinyl halide (e.g., this compound) in an anhydrous ether solvent to the stirred solution of sodium amide at an appropriate temperature (e.g., -33 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cautiously quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Electrophilic Addition

The double bond in this compound can undergo electrophilic addition reactions. The regioselectivity of the addition is influenced by the electronic effects of the bromine atom and the alkyl groups. According to Markovnikov's rule, the electrophile (e.g., H⁺ from HBr) will add to the carbon atom of the double bond that is less substituted, leading to the formation of a more stable carbocation intermediate.

The signaling pathway for an electrophilic addition of HBr is illustrated below.

G reactant This compound intermediate Carbocation Intermediate reactant->intermediate Protonation reagent HBr reagent->intermediate product 2,3-Dibromopentane intermediate->product Nucleophilic Attack nucleophile Br⁻ nucleophile->product

Electrophilic addition of HBr.

Representative Experimental Protocol: Electrophilic Addition of HBr to an Alkene [5]

This is a general protocol and should be adapted for this compound with consideration for its specific reactivity.

  • Reaction Setup: In a fume hood, dissolve the alkene (e.g., this compound) in a suitable inert solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask.

  • Addition of Reagent: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen bromide gas through the solution, or add a solution of HBr in acetic acid dropwise.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

Safety and Handling

Vinyl halides as a class of compounds are considered hazardous.[6][7] They can be flammable and may be carcinogenic.[6] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of exposure, it is crucial to seek fresh air and medical attention immediately.[8][9] Spills should be handled according to established laboratory safety protocols for hazardous materials.[7]

Conclusion

This compound is a trisubstituted vinyl halide with stability and reactivity patterns characteristic of this class of compounds. Its (E)-isomer is expected to be more stable than the (Z)-isomer due to reduced steric hindrance. The compound is generally unreactive towards nucleophilic substitution but can undergo elimination reactions with strong bases to yield alkynes and electrophilic addition reactions across the double bond. The provided representative experimental protocols and reaction diagrams offer a foundational understanding for researchers to design and execute synthetic transformations involving this compound. Due to the potential hazards associated with vinyl halides, appropriate safety precautions must be strictly adhered to during its handling and use.

References

3-bromo-2-pentene reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reaction Mechanisms of 3-bromo-2-pentene

Introduction

This compound is a halogenated alkene with the molecular formula C₅H₉Br. As a vinylic halide, the bromine atom is directly attached to one of the sp²-hybridized carbons of the double bond. This structural feature is paramount as it dictates the compound's reactivity, rendering it distinct from its allylic or alkyl halide isomers. This compound exists as two geometric isomers: (E)-3-bromo-2-pentene and (Z)-3-bromo-2-pentene.[1][2] This guide provides a comprehensive analysis of the primary reaction mechanisms governing the chemistry of this compound, with a focus on nucleophilic substitution and elimination pathways.

Nucleophilic Substitution Pathways

Nucleophilic substitution at vinylic centers is notably challenging and proceeds through mechanisms distinct from those observed for saturated alkyl halides.

Inertness to Sɴ1 and Sɴ2 Mechanisms

Standard Sɴ1 and Sɴ2 reactions are generally not viable for vinylic halides like this compound.[3][4]

  • Sɴ1 Inactivity: The Sɴ1 mechanism requires the formation of a carbocation intermediate upon departure of the leaving group. A vinylic carbocation, where the positive charge resides on an sp-hybridized carbon, is highly unstable and energetically unfavorable, thus preventing the Sɴ1 pathway.

  • Sɴ2 Inactivity: The Sɴ2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. In a vinylic halide, this trajectory is sterically blocked by the electron density of the double bond and the molecule's geometry, making the required transition state inaccessible.[5]

SN1_SN2_Inactivity Fig. 1: Steric and Electronic Hindrance in Vinylic Substitution cluster_SN2 Sɴ2 Pathway (Disfavored) cluster_SN1 Sɴ1 Pathway (Disfavored) SN2_Reactant Nu:⁻ SN2_Substrate This compound SN2_Reactant->SN2_Substrate No_Reaction_SN2 No Backside Attack Possible SN2_Substrate->No_Reaction_SN2 π-cloud blocks attack SN2_Block SN1_Substrate This compound SN1_Intermediate Vinylic Carbocation (Highly Unstable) SN1_Substrate->SN1_Intermediate -Br⁻ No_Reaction_SN1 High Energy Intermediate SN1_Intermediate->No_Reaction_SN1

Caption: Fig. 1: Steric and Electronic Hindrance in Vinylic Substitution.

Alternative Substitution Mechanisms (Nucleophilic Vinylic Substitution - SɴV)

While classical pathways are blocked, substitution can occur under specific, often strenuous, conditions via more complex mechanisms, though these are rare for simple, unactivated vinylic halides.[6]

  • Addition-Elimination (Adɴ-E): A nucleophile can add to the double bond, forming a resonance-stabilized carbanion intermediate. Subsequent elimination of the bromide ion restores the double bond, resulting in a net substitution. This pathway is more common when the double bond is activated by potent electron-withdrawing groups.[7][8]

  • Elimination-Addition: Under the influence of an extremely strong base, dehydrobromination can occur to form a transient alkyne (pentyne) intermediate. A subsequent addition of the nucleophile (or solvent) to the alkyne yields the final product.

Elimination Pathways: The Predominant Reaction

For vinylic halides like this compound, the bimolecular elimination (E2) mechanism is the most significant and synthetically useful reaction pathway, especially when treated with a strong base.[4][5]

The E2 Mechanism

The E2 reaction is a concerted, single-step process where a base abstracts a proton from a carbon adjacent (β) to the carbon bearing the leaving group, while simultaneously forming a new π-bond and ejecting the leaving group.[9] For this compound, there are two β-protons that can be abstracted: one from C1 and one from C4.

E2_Mechanism Fig. 2: Concerted E2 Mechanism for this compound reactant (E)-3-Bromo-2-pentene + Base:⁻ ts Transition State (Concerted bond breaking/forming) reactant->ts Base abstracts β-proton from C4 product 1,3-Pentadiene (B166810) + H-Base + Br⁻ ts->product π-bond forms, Br⁻ departs

Caption: Fig. 2: Concerted E2 Mechanism for this compound.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The abstraction of different β-protons can lead to different regioisomeric products. This regioselectivity is primarily governed by the thermodynamic stability of the resulting alkene and the steric properties of the reacting base.[10]

  • Zaitsev Product: Abstraction of a proton from C4 leads to the formation of 1,3-pentadiene . This conjugated diene is the more substituted and thermodynamically more stable product. According to Zaitsev's rule, this is typically the major product, especially when using small, strong bases.[9][11]

  • Hofmann Product: Abstraction of a proton from C1 leads to the formation of 1,2-pentadiene , an allene (B1206475). This is the less substituted and generally less stable product. The formation of the Hofmann product can be favored by using a sterically hindered (bulky) base, which preferentially abstracts the more sterically accessible proton.[12][13]

Regioselectivity Fig. 3: Regioselectivity in E2 Elimination cluster_zaits Zaitsev Pathway cluster_hof Hofmann Pathway start This compound zaits_base Small Base (e.g., NaOEt) start->zaits_base hof_base Bulky Base (e.g., t-BuOK) start->hof_base zaits_product 1,3-Pentadiene (Conjugated, More Stable) MAJOR PRODUCT zaits_base->zaits_product Abstracts C4 proton hof_product 1,2-Pentadiene (Allene, Less Stable) MINOR PRODUCT hof_base->hof_product Abstracts C1 proton

Caption: Fig. 3: Regioselectivity in E2 Elimination.

Quantitative Data

While specific kinetic data for this compound is not widely published, the product distribution can be predicted based on established principles of elimination reactions. The ratio of Zaitsev to Hofmann products is highly dependent on the reaction conditions, particularly the nature of the base.

Reagent (Base)SolventExpected Major ProductExpected Minor ProductRationale
Sodium Ethoxide (NaOEt)Ethanol1,3-Pentadiene (>80%)1,2-Pentadiene (<20%)Small, non-hindered base favors the formation of the more thermodynamically stable conjugated diene (Zaitsev's Rule).[10][14]
Potassium tert-Butoxide (t-BuOK)tert-Butanol (B103910)1,3-Pentadiene1,2-PentadieneAlthough t-BuOK is bulky, the C4 proton is not significantly hindered. The high stability of the conjugated diene product means the Zaitsev product is still likely to be major, but the proportion of the Hofmann product (allene) is expected to increase significantly compared to NaOEt.[12]

Experimental Protocols

The following is a representative protocol for the synthesis of 1,3-pentadiene via E2 elimination of this compound.

Synthesis of 1,3-Pentadiene via Dehydrobromination

Objective: To synthesize 1,3-pentadiene from this compound using a strong, sterically hindered base to promote E2 elimination.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (1.2 eq)

  • Anhydrous tert-butanol or Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Pentane (B18724) (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Dissolve potassium tert-butoxide in the anhydrous solvent within the flask. Cool the solution in an ice bath.

  • Substrate Addition: Add this compound to the cooled base solution dropwise over 15-20 minutes with vigorous stirring.

  • Reaction: After addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic product with pentane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by simple distillation (the 1,3-pentadiene product is volatile). Further purification can be achieved by fractional distillation.

Experimental_Workflow Fig. 4: General Experimental Workflow for E2 Elimination setup 1. Reaction Setup (Flask, Condenser, N₂ atm) addition 2. Reagent Addition (Dissolve t-BuOK, cool, add this compound) setup->addition reaction 3. Reaction (Warm to RT, then reflux) addition->reaction workup 4. Workup (Cool, quench with H₂O) reaction->workup extraction 5. Extraction (Extract with pentane) workup->extraction washing 6. Washing (Wash with H₂O, NaHCO₃, Brine) extraction->washing isolation 7. Isolation (Dry with MgSO₄, filter, distill product) washing->isolation

Caption: Fig. 4: General Experimental Workflow for E2 Elimination.

Conclusion

The reaction mechanisms of this compound are dominated by its identity as a vinylic halide. It is largely unreactive toward traditional Sɴ1 and Sɴ2 nucleophilic substitution reactions due to the high energy of the vinylic carbocation intermediate and steric hindrance to backside attack. The primary and most synthetically relevant pathway involves E2 elimination when treated with a strong base. The regiochemical outcome of this elimination is a competition between the formation of the thermodynamically favored conjugated diene (1,3-pentadiene) and the sterically favored allene (1,2-pentadiene), with the former typically being the major product. By carefully selecting the base and reaction conditions, the product distribution can be influenced, providing a route to valuable diene building blocks in organic synthesis.

References

The Untapped Potential of 3-Bromo-2-pentene in Organic Synthesis: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of scientific literature and chemical databases reveals a notable scarcity of specific applications and detailed experimental protocols for 3-bromo-2-pentene. This technical guide, therefore, presents a prospective look at its potential applications based on the well-established reactivity of vinyl bromides and analogous compounds. The experimental protocols provided are illustrative examples and would require optimization for this compound.

Introduction

This compound is a halogenated alkene with the chemical formula C5H9Br.[1][2][3] Its structure, featuring a vinyl bromide moiety, suggests a range of potential applications in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. As a vinyl halide, this compound can be expected to participate in a variety of transition metal-catalyzed cross-coupling reactions and serve as a precursor to organometallic reagents. This guide explores these potential synthetic routes, providing a theoretical framework for researchers and drug development professionals interested in exploring the utility of this underutilized chemical building block.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. This information is compiled from various chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC5H9Br[1][2][3]
Molecular Weight149.03 g/mol [2][3]
CAS Number21964-23-8[1]
Stereoisomers(E)-3-bromo-2-pentene, (Z)-3-bromo-2-pentene[4][5]

Potential Synthetic Applications

The reactivity of the carbon-bromine bond in vinyl bromides is the cornerstone of their synthetic utility. The following sections outline the potential applications of this compound in key organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules.[6] As a vinyl bromide, this compound is a potential substrate for several such reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[7][8][9] The reaction of this compound with a suitable boronic acid or ester could provide access to a variety of substituted alkenes.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling of a Vinyl Bromide

This protocol is a general procedure and would require optimization for this compound.

  • Reaction Setup: To a solution of the vinyl bromide (1.0 eq) and the boronic acid or ester (1.1-1.5 eq) in a suitable solvent (e.g., dioxane, DMF, or toluene/water) is added a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 eq).[7]

  • Catalyst Addition: A palladium catalyst, such as Pd(PPh3)4 (0.01-0.05 eq) or a combination of a palladium precursor like Pd(OAc)2 and a ligand, is added to the mixture.[7]

  • Reaction: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or GC-MS.[7]

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Coupled_Product Coupled Product This compound->Coupled_Product Pd(0) Catalytic Cycle Organoboron_Compound Organoboron Compound Organoboron_Compound->Coupled_Product Palladium_Catalyst Palladium Catalyst Palladium_Catalyst->Coupled_Product Base Base Base->Coupled_Product

Caption: Suzuki-Miyaura Coupling of this compound.

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[6][10] this compound could potentially react with various alkenes to yield more complex diene structures.

Illustrative Experimental Protocol: Heck-Mizoroki Reaction of a Vinyl Bromide

This protocol is a general procedure and would require optimization for this compound.

  • Reaction Setup: A mixture of the vinyl bromide (1.0 eq), the alkene (1.1-1.5 eq), a base (e.g., triethylamine, K2CO3, 1.5-2.0 eq), and a palladium catalyst (e.g., Pd(OAc)2 with a phosphine (B1218219) ligand, 0.01-0.05 eq) is prepared in a suitable solvent (e.g., DMF, acetonitrile).[11]

  • Reaction: The reaction mixture is heated under an inert atmosphere at a temperature typically between 80 and 140 °C. The progress of the reaction is monitored by TLC or GC-MS.[11]

  • Work-up: After cooling to room temperature, the mixture is filtered to remove inorganic salts, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

  • Purification: The residue is purified by column chromatography.

Heck_Mizoroki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Substituted_Alkene Substituted Alkene This compound->Substituted_Alkene Pd(0)/Pd(II) Cycle Alkene Alkene Alkene->Substituted_Alkene Palladium_Catalyst Palladium Catalyst Palladium_Catalyst->Substituted_Alkene Base Base Base->Substituted_Alkene

Caption: Heck-Mizoroki Reaction of this compound.

Formation of Organometallic Reagents

Vinyl bromides can be converted into highly reactive organometallic reagents, which are versatile nucleophiles for forming new carbon-carbon bonds.

The reaction of a vinyl bromide with magnesium metal in an ethereal solvent yields a vinyl Grignard reagent.[12] 3-Penten-2-ylmagnesium bromide, derived from this compound, could react with a wide range of electrophiles, such as aldehydes, ketones, and esters.

Illustrative Experimental Protocol: Formation of a Vinyl Grignard Reagent

This protocol is a general procedure and would require optimization for this compound.

  • Reaction Setup: All glassware must be rigorously dried. Magnesium turnings (1.2-1.5 eq) are placed in a flask under an inert atmosphere. Anhydrous diethyl ether or THF is added.[13]

  • Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium. A small amount of a solution of the vinyl bromide (1.0 eq) in the ethereal solvent is added. The reaction is initiated by gentle warming, and the disappearance of the iodine color and/or bubble formation indicates the start of the reaction.[13]

  • Addition: The remaining vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux.[13]

  • Usage: The resulting Grignard reagent, a cloudy grey or brownish solution, is used directly in the next step.[13]

Treatment of a vinyl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to lithium-halogen exchange, forming a vinyllithium (B1195746) reagent.[14][15] This provides another powerful nucleophile for organic synthesis.

Illustrative Experimental Protocol: Lithium-Halogen Exchange of a Vinyl Bromide

This protocol is a general procedure and would require optimization for this compound.

  • Reaction Setup: A solution of the vinyl bromide (1.0 eq) in an anhydrous ethereal solvent like THF or diethyl ether is cooled to -78 °C under an inert atmosphere.[14]

  • Lithiation: An organolithium reagent, such as n-butyllithium (1.1 eq), is added dropwise to the cooled solution. The mixture is stirred at -78 °C for a period of time (e.g., 30-60 minutes) to allow for complete lithium-halogen exchange.[14]

  • Electrophilic Quench: The desired electrophile is then added to the reaction mixture at -78 °C, and the reaction is allowed to slowly warm to room temperature.[14]

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction, drying, and purification of the product.

Organometallic_Formation This compound This compound Grignard_Reagent Vinyl Grignard Reagent This compound->Grignard_Reagent + Mg, Ether Organolithium_Reagent Vinyllithium Reagent This compound->Organolithium_Reagent + R-Li, THF, -78°C Electrophiles Reaction with Electrophiles Grignard_Reagent->Electrophiles Organolithium_Reagent->Electrophiles Functionalized_Products Functionalized Products Electrophiles->Functionalized_Products

Caption: Formation of Organometallic Reagents.

Synthesis of Heterocycles

Vinyl halides are valuable precursors for the synthesis of a variety of heterocyclic compounds.[16] Through intramolecular reactions or by serving as a building block in multi-component reactions, this compound could potentially be used to construct five- or six-membered rings containing heteroatoms such as nitrogen, oxygen, or sulfur. The specific pathways would depend on the reaction partners and conditions employed.

Conclusion

While there is a current lack of specific documented applications for this compound in the scientific literature, its chemical structure as a vinyl bromide strongly suggests its potential as a versatile building block in organic synthesis. The prospective applications outlined in this guide, including palladium-catalyzed cross-coupling reactions and the formation of potent organometallic nucleophiles, provide a roadmap for future research into the synthetic utility of this compound. For researchers in academia and industry, this compound represents an opportunity to explore new synthetic methodologies and potentially access novel molecular architectures for applications in drug discovery and materials science. Further experimental investigation is warranted to unlock the full potential of this intriguing molecule.

References

Methodological & Application

Application Note: Stereoselective Synthesis of (Z)-3-Bromo-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the stereoselective synthesis of (Z)-3-bromo-2-pentene, a valuable intermediate in organic synthesis. The described method utilizes a two-step hydroboration-bromination sequence starting from 2-pentyne (B165424). This approach offers high stereoselectivity for the desired (Z)-isomer, which is often challenging to obtain through direct hydrobromination of the corresponding alkyne. This protocol is intended to serve as a practical guide for researchers in academic and industrial settings, including those involved in drug discovery and development where stereochemically pure building blocks are essential.

Introduction

Vinylic bromides are versatile synthetic intermediates, participating in a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form complex molecular architectures. The stereochemical integrity of the vinyl bromide is often crucial for the desired biological activity or material properties of the final product. The synthesis of the (Z)-isomer of 3-bromo-2-pentene can be challenging, as direct hydrobromination of 2-pentyne often yields a mixture of (E) and (Z) isomers. To overcome this, a stereoselective approach via hydroboration followed by bromination is employed. This method relies on the syn-addition of a borane (B79455) reagent to the alkyne, establishing the Z-stereochemistry in the resulting vinylborane (B8500763) intermediate. Subsequent bromination with retention of configuration affords the target (Z)-3-bromo-2-pentene with high isomeric purity.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the stereoselective synthesis of (Z)-3-bromo-2-pentene via the hydroboration-bromination of 2-pentyne. The values are based on typical results reported in the literature for similar substrates and methods. Actual results may vary depending on specific reaction conditions and scale.

ParameterValue
Starting Material 2-Pentyne
Final Product (Z)-3-Bromo-2-pentene
Overall Yield 75-85%
Stereoselectivity (Z:E) >98:2
Purity (by ¹H NMR) >95%

Experimental Workflow

Synthesis of (Z)-3-bromo-2-pentene start Start: 2-Pentyne hydroboration Step 1: Hydroboration - Dicyclohexylborane (B74569) - THF, 0 °C to rt start->hydroboration vinylborane Intermediate: (Z)-Dicyclohexyl(pent-2-en-2-yl)borane hydroboration->vinylborane bromination Step 2: Bromination - Bromine - Sodium Methoxide (B1231860) - THF, -78 °C vinylborane->bromination workup Work-up & Purification - Aqueous wash - Extraction - Column Chromatography bromination->workup product Final Product: (Z)-3-bromo-2-pentene workup->product

Caption: Experimental workflow for the two-step synthesis of (Z)-3-bromo-2-pentene.

Experimental Protocol

This protocol details the synthesis of (Z)-3-bromo-2-pentene from 2-pentyne via a hydroboration-bromination sequence.

Materials
  • 2-Pentyne (C₅H₈)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Cyclohexene (B86901) (C₆H₁₀)

  • Anhydrous Tetrahydrofuran (THF)

  • Bromine (Br₂)

  • Sodium methoxide (NaOMe), 25 wt% in methanol

  • Sodium hydroxide (B78521) (NaOH), aqueous solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes (for chromatography)

  • Argon or Nitrogen gas for inert atmosphere

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Septa

  • Cannula

  • Ice bath

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer for product characterization

Procedure

Step 1: Hydroboration of 2-Pentyne

  • Preparation of Dicyclohexylborane: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and an argon/nitrogen inlet, add cyclohexene (2.0 equivalents) under an inert atmosphere. Cool the flask to 0 °C in an ice bath. To the stirred cyclohexene, add a 1.0 M solution of borane-THF complex (1.0 equivalent) dropwise via syringe. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The formation of a white precipitate of dicyclohexylborane indicates the completion of the reaction.

  • Hydroboration Reaction: Cool the suspension of dicyclohexylborane back to 0 °C. To this, add 2-pentyne (1.0 equivalent) dropwise via syringe. After the addition, remove the ice bath and let the reaction mixture stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkyne. This forms the intermediate (Z)-dicyclohexyl(pent-2-en-2-yl)borane.

Step 2: Bromination of the Vinylborane

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of the crude (Z)-dicyclohexyl(pent-2-en-2-yl)borane from Step 1 in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: To the cold vinylborane solution, add sodium methoxide solution (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Addition of Bromine: Add a solution of bromine (1.1 equivalents) in cold THF dropwise to the reaction mixture at -78 °C. The bromine color should dissipate upon addition. Stir the reaction at this temperature for 1 hour.

  • Quenching: Quench the reaction by slowly adding water at -78 °C. Allow the mixture to warm to room temperature.

Work-up and Purification
  • Oxidation of Borane Byproducts: To the reaction mixture, carefully add 3 M aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide. (Caution: This is an exothermic reaction). Stir vigorously for 1 hour at room temperature to oxidize the residual boranes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to remove any remaining bromine), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford pure (Z)-3-bromo-2-pentene.

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry. The (Z)-isomer can be distinguished from the (E)-isomer by the chemical shift of the vinylic proton and through NOE experiments.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Borane-THF complex is flammable and reacts violently with water. Handle under an inert atmosphere.

  • Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • The oxidation with hydrogen peroxide is exothermic and can cause pressure buildup. Add the reagent slowly and with adequate cooling.

  • Handle all organic solvents with care and avoid ignition sources.

Conclusion

This application note provides a reliable and stereoselective method for the synthesis of (Z)-3-bromo-2-pentene. The hydroboration-bromination sequence offers a significant advantage over direct hydrobromination by providing high Z-selectivity. This protocol is expected to be a valuable resource for chemists requiring stereochemically defined vinyl bromide building blocks for their research and development activities.

Application Note: Synthesis and Application of (Pent-3-en-2-yl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile.[1] Discovered by Victor Grignard, this reaction is valued for its versatility in creating complex molecules from simpler precursors.[1] This document provides a detailed protocol for the preparation of a specific Grignard reagent, (pent-3-en-2-yl)magnesium bromide, from the vinylic halide 3-bromo-2-pentene. Vinylic Grignard reagents are powerful nucleophiles used in a variety of synthetic transformations.[2][3]

The successful execution of this protocol is highly dependent on maintaining strictly anhydrous (water-free) conditions, as Grignard reagents react readily with protic compounds like water, which would quench the reagent.[1][4][5] The procedure outlined below details the necessary steps from apparatus setup and reagent handling to the synthesis and subsequent reaction of the Grignard reagent with an electrophile, using acetone (B3395972) as a model substrate.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Molar Eq.RoleHazards
This compoundC₅H₉Br149.031.0Starting MaterialLachrymator, Flammable, Harmful
Magnesium TurningsMg24.311.2ReagentFlammable solid, Water-reactive[4]
Tetrahydrofuran (B95107) (THF), anhydrousC₄H₈O72.11-SolventHighly flammable, Peroxide-former[2]
Iodine (I₂)I₂253.81CatalyticInitiatorIrritant, Toxic
AcetoneC₃H₆O58.081.0ElectrophileHighly flammable, Irritant
1 M Hydrochloric Acid (HCl)HCl36.46-Quenching AgentCorrosive
Saturated Ammonium (B1175870) Chloride (NH₄Cl)NH₄Cl53.49-Work-up ReagentIrritant

Experimental Protocols

Part 1: Preparation of (Pent-3-en-2-yl)magnesium Bromide

This protocol details the formation of the Grignard reagent from this compound and magnesium metal in an anhydrous ether solvent.[6]

  • Apparatus Setup:

    • All glassware (a three-necked round-bottom flask, reflux condenser, and a pressure-equalizing dropping funnel) must be thoroughly dried in an oven at >120°C overnight and assembled while hot under a stream of dry nitrogen or argon gas to prevent atmospheric moisture contamination.[4][7]

    • Equip the flask with a magnetic stir bar. Fit the condenser and dropping funnel to the flask, and cap all openings with septa. Maintain a positive pressure of inert gas throughout the experiment.

  • Magnesium Activation:

    • Place magnesium turnings (1.2 eq.) into the reaction flask.

    • Add a single small crystal of iodine.[6]

    • Gently warm the flask with a heat gun under the inert atmosphere until the purple vapor of iodine is observed and subsequently fades. This process helps to disrupt the passivating layer of magnesium oxide on the surface of the turnings.[7] Allow the flask to cool to room temperature.

  • Grignard Reagent Formation:

    • Add enough anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium turnings.[2]

    • Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the dropping funnel.

    • To initiate the reaction, add a small portion (~10%) of the this compound solution to the stirred magnesium suspension.[6] Initiation is indicated by gentle bubbling and the formation of a cloudy, grayish solution.[8]

    • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[6] If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice-water bath.

    • A significant side reaction is Wurtz-type coupling, which can be minimized by the slow addition of the halide to keep its concentration low.[6]

    • After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.[6] The resulting gray-brown solution is the (pent-3-en-2-yl)magnesium bromide reagent.

Part 2: Reaction with an Electrophile (Acetone)

This section demonstrates the utility of the prepared Grignard reagent by reacting it with a ketone to form a tertiary alcohol.[5][9]

  • Electrophile Addition:

    • Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

    • Prepare a solution of acetone (1.0 eq.) in anhydrous THF in the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent. Maintain the internal temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Reaction Quench and Work-up:

    • Cool the reaction mixture back to 0°C in an ice-water bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

    • Once the addition is complete and two layers have formed, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification:

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Purify the crude product (3,4-dimethyl-1-penten-3-ol) by column chromatography on silica (B1680970) gel or by distillation.

Troubleshooting

Table 2: Common Issues and Solutions

IssueProbable CauseRecommended Solution
Reaction fails to initiate Inactive magnesium surfaceCrush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a few drops of 1,2-dibromoethane (B42909) as an activator.[6]
Wet glassware or solventEnsure all glassware is rigorously oven-dried and cooled under an inert atmosphere. Use freshly opened or properly dried anhydrous solvents.[6]
Low yield of Grignard reagent Presence of moisture or oxygenImprove the inert atmosphere technique. Ensure all reagents are anhydrous.
Formation of Wurtz coupling side-productAdd the this compound solution more slowly to the magnesium suspension to maintain a low concentration of the halide.[6]
Formation of biphenyl-like impurities Coupling reaction between unreacted halide and the Grignard reagentThis is favored by higher temperatures and concentrations. Ensure slow addition and adequate cooling.[7]

Mandatory Visualization

Grignard_Reaction_Workflow Experimental Workflow for Grignard Reaction cluster_prep Part 1: Reagent Preparation cluster_reaction Part 2: Grignard Synthesis cluster_application Part 3: Reaction & Work-up A 1. Dry Glassware & Setup (N2/Ar Atmosphere) B 2. Activate Mg Turnings (Iodine, Heat) A->B Load Mg D 4. Initiation (Add ~10% of Halide Solution) B->D Add THF C 3. Prepare this compound in Anhydrous THF C->D Initiate E 5. Dropwise Addition (Maintain Gentle Reflux) C->E D->E Slow Addition F 6. Stir to Completion (1-2 hours at RT) E->F Complete Addition G 7. Cool to 0°C & Add Electrophile (e.g., Acetone in THF) F->G Use Reagent H 8. Quench Reaction (Sat. aq. NH4Cl) G->H Form Product I 9. Extraction & Drying H->I Isolate J 10. Purification (Chromatography/Distillation) I->J Purify

Caption: Workflow for the synthesis of a Grignard reagent and its subsequent reaction.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Bromo-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[1][3] These application notes provide a comprehensive guide for the use of 3-bromo-2-pentene, an acyclic internal vinyl bromide, in Suzuki coupling reactions. While direct literature precedents for this compound are scarce, this document outlines a generalized protocol based on established methodologies for similar vinyl bromides, offering a robust starting point for reaction optimization and application in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials.

The products of such reactions, substituted pentene derivatives, are valuable intermediates in the synthesis of complex organic molecules. The stereochemistry of the starting vinyl bromide is often retained during the Suzuki coupling, allowing for the stereoselective synthesis of di- and tri-substituted alkenes.[4][5]

Core Concepts and Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst.[1][6] The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the bromide.[4]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

A base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[7] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2]

Experimental Protocols

The following protocols are generalized for the Suzuki-Miyaura coupling of an acyclic internal vinyl bromide like this compound with an arylboronic acid. Note: These are starting-point conditions and may require optimization for specific substrates to achieve optimal yields.

General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (E/Z mixture or isolated isomer)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand)

  • Ligand (if using a precursor like Pd(OAc)₂) (e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Degassed water (if using aqueous conditions)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)

  • Magnetic stirrer and heating plate

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). If using a palladium precursor and a ligand, add the precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80 °C and 110 °C) for the specified time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Data Presentation

The following tables present illustrative data for the Suzuki coupling of a generic internal vinyl bromide with various arylboronic acids. This data is hypothetical and intended for guidance in reaction optimization.

Table 1: Screening of Reaction Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)901265
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)100885
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF110678
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Toluene1001092

Table 2: Substrate Scope with Optimized Conditions

Reaction Conditions: this compound (1.0 equiv), Arylboronic Acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₃PO₄ (3 equiv), Toluene, 100 °C, 10 h.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-2-pentene92
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-2-pentene88
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-2-pentene85
43-Pyridinylboronic acid3-(3-Pyridinyl)-2-pentene75
52-Thiopheneboronic acid3-(2-Thienyl)-2-pentene81

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Suzuki Coupling reagents 1. Reagent Preparation (this compound, Arylboronic Acid, Base, Catalyst) setup 2. Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup reaction 3. Reaction (Heating and Stirring) setup->reaction monitoring 4. Progress Monitoring (TLC/GC-MS) reaction->monitoring workup 5. Aqueous Work-up (Extraction and Washing) reaction->workup Upon completion monitoring->reaction Continue if incomplete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

suzuki_cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n pd_intermediate1 R-Pd(II)(Br)L_n pd0->pd_intermediate1 Oxidative Addition (R-Br) pd_intermediate2 R-Pd(II)(R')L_n pd_intermediate1->pd_intermediate2 Transmetalation (R'B(OH)₂ + Base) pd_intermediate2->pd0 Reductive Elimination product R-R' pd_intermediate2->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Applications in Drug Development

The Suzuki-Miyaura coupling is a widely used transformation in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[8] The ability to form carbon-carbon bonds between sp²-hybridized centers is particularly valuable for constructing biaryl and vinyl-aryl motifs, which are common structural features in many biologically active compounds. The products derived from the Suzuki coupling of this compound could serve as key intermediates for the synthesis of novel analogs of existing drugs or as building blocks for the discovery of new chemical entities with potential therapeutic applications.

Troubleshooting

  • Low or No Yield:

    • Ensure all reagents and solvents are of high purity and appropriately dried/degassed.

    • Screen different palladium catalysts, ligands, and bases. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.

    • Vary the reaction temperature and time.

    • Check the quality of the boronic acid, as they can degrade over time.

  • Side Reactions:

    • Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this.

    • Protodeboronation (loss of the boronic acid group) can be an issue, particularly with heteroarylboronic acids. Using milder bases or anhydrous conditions may help.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Many organic solvents are flammable and should be handled with care.

  • Reactions under pressure should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Purification of Crude 3-Bromo-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of crude 3-bromo-2-pentene, a common intermediate in organic synthesis. The protocols described herein are standard laboratory techniques designed to remove impurities such as unreacted starting materials, byproducts, and residual acids to yield a product of high purity suitable for subsequent synthetic steps.

Introduction

Crude this compound, often synthesized from the corresponding alcohol or alkene, typically contains a variety of impurities. Common contaminants include residual acids (such as HBr), unreacted starting materials, and isomeric byproducts. Effective purification is crucial to prevent side reactions and ensure the desired reactivity and yield in downstream applications. The primary purification strategy involves a liquid-liquid extraction to remove acidic and water-soluble impurities, followed by fractional distillation to separate the desired product from components with close boiling points.

Data Presentation

The efficiency of the purification process can be monitored at various stages. The following table summarizes typical quantitative data expected from the purification of crude this compound. Please note that these values are illustrative and can vary based on the initial purity of the crude material and the precise execution of the protocols.

Purification StageTypical Starting Purity (by GC-FID)Purity after Extraction (by GC-FID)Final Purity (by GC-FID)Typical Yield
Crude this compound 75-85%---
Liquid-Liquid Extraction -85-95%->95% (recovery)
Fractional Distillation -->98%80-90%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol describes the extractive workup of a crude this compound reaction mixture to remove acidic byproducts and water-soluble impurities.

Materials:

  • Crude this compound

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flasks

  • Beakers

Procedure:

  • Transfer the crude this compound to a separatory funnel of appropriate size.

  • Add an equal volume of deionized water to the separatory funnel. Gently swirl the funnel, then stopper it and invert it several times, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Add a volume of saturated sodium bicarbonate solution equal to the organic layer. Stopper the funnel and invert it gently, venting frequently to release the carbon dioxide gas that evolves. Shake the funnel more vigorously for 1-2 minutes.[1]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water by shaking and allowing the layers to separate. Discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine solution. This helps to remove the majority of the dissolved water from the organic phase.[1]

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove residual water. Gently swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, not clumped together.

  • Decant or filter the dried organic layer into a clean, round-bottom flask suitable for distillation.

Protocol 2: Purification by Fractional Distillation

This protocol details the purification of the dried this compound by fractional distillation to separate it from impurities with different boiling points.

Materials:

  • Dried, crude this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Boiling chips or a magnetic stir bar

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Add the dried this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Begin heating the distillation flask gently with the heating mantle.

  • Observe the temperature on the thermometer at the distillation head. The boiling point of this compound is approximately 114.5°C at atmospheric pressure.

  • Collect any initial distillate that comes over at a significantly lower temperature as a forerun and discard it.

  • Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound (approximately 113-116°C).

  • Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distillation flask.

  • The collected fraction is the purified this compound.

Protocol 3: Purity Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)

This protocol provides a general method for assessing the purity of this compound fractions.

Materials:

  • Purified this compound sample

  • Volatile organic solvent (e.g., dichloromethane (B109758) or hexane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

  • Set up the GC-FID with the following typical parameters (note: these may need to be optimized for your specific instrument and column):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/minute.

    • Carrier Gas: Helium or Nitrogen

    • Split Ratio: 50:1

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Record the chromatogram. The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks.

Visualizations

PurificationWorkflow cluster_extraction Aqueous Washes crude_product Crude this compound extraction Liquid-Liquid Extraction crude_product->extraction washing_h2o Wash with Water extraction->washing_h2o Step 1 impurities1 Acidic & Water-Soluble Impurities extraction->impurities1 washing_nahco3 Wash with Sat. NaHCO3 washing_h2o->washing_nahco3 Step 2 washing_brine Wash with Brine washing_nahco3->washing_brine Step 3 drying Drying (e.g., MgSO4) washing_brine->drying Step 4 distillation Fractional Distillation drying->distillation pure_product Purified this compound distillation->pure_product Collect Fraction at ~114.5 °C impurities2 Other Organic Impurities distillation->impurities2

Caption: Workflow for the purification of crude this compound.

GCFID_Logic start Inject Sample into GC-FID separation Separation in GC Column start->separation detection Detection by FID separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Integration & Purity Calculation chromatogram->analysis pure Purity > 98% analysis->pure Yes impure Purity < 98% analysis->impure No repurify Consider Repurification impure->repurify

References

Application Notes and Protocols for the Characterization of 3-Bromo-2-Pentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-pentene is a halogenated alkene that exists as two geometric isomers: (E)-3-bromo-2-pentene and (Z)-3-bromo-2-pentene. The spatial arrangement of the substituents around the carbon-carbon double bond significantly influences the physicochemical properties and reactivity of these isomers. In research, drug development, and chemical synthesis, the precise characterization and differentiation of these isomers are crucial for ensuring the desired stereochemistry and efficacy of the final products.

This document provides detailed application notes and experimental protocols for the analytical characterization of (E)- and (Z)-3-bromo-2-pentene using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Characterization Workflow

The following diagram outlines the general workflow for the separation and characterization of this compound isomers.

G cluster_separation Separation cluster_characterization Characterization cluster_data_analysis Data Analysis Sample Mixture Sample Mixture GC GC Sample Mixture->GC Injection MS MS GC->MS Elution & Ionization NMR_Sample_Collection NMR_Sample_Collection GC->NMR_Sample_Collection Fraction Collection (optional) FTIR_Sample_Collection FTIR_Sample_Collection GC->FTIR_Sample_Collection Fraction Collection (optional) Mass_Spectrum Mass_Spectrum MS->Mass_Spectrum NMR_Analysis NMR_Analysis NMR_Sample_Collection->NMR_Analysis Dissolution NMR_Spectrum NMR_Spectrum NMR_Analysis->NMR_Spectrum FTIR_Analysis FTIR_Analysis FTIR_Sample_Collection->FTIR_Analysis Sample Preparation FTIR_Spectrum FTIR_Spectrum FTIR_Analysis->FTIR_Spectrum Isomer_Identification Isomer_Identification Mass_Spectrum->Isomer_Identification NMR_Spectrum->Isomer_Identification FTIR_Spectrum->Isomer_Identification G GC Gas Chromatography (Separation) MS Mass Spectrometry (Molecular Weight & Fragmentation) GC->MS NMR NMR Spectroscopy (Connectivity & Stereochemistry) GC->NMR FTIR FTIR Spectroscopy (Functional Groups) GC->FTIR Isomer_Characterization Complete Isomer Characterization MS->Isomer_Characterization NMR->Isomer_Characterization FTIR->Isomer_Characterization

Application Note: 1H and 13C NMR Analysis of 3-Bromo-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of (E)- and (Z)-3-bromo-2-pentene. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and instrument operation, and visual aids to facilitate understanding of the molecular structure and analytical workflow. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound and its analogs.

Introduction

3-Bromo-2-pentene is a halogenated alkene that exists as two geometric isomers: (E)-3-bromo-2-pentene and (Z)-3-bromo-2-pentene. NMR spectroscopy is a powerful analytical technique for unambiguously distinguishing between these isomers and characterizing their molecular structure. ¹H NMR provides information on the proton environment, including chemical shifts, signal multiplicities, and coupling constants, which are highly sensitive to the stereochemistry of the double bond. ¹³C NMR spectroscopy complements this data by providing information on the carbon skeleton of the molecule. This application note presents predicted ¹H and ¹³C NMR data for both isomers and a generalized protocol for their spectral acquisition.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following tables summarize predicted ¹H and ¹³C NMR data for the (E) and (Z) isomers of this compound. These predictions are based on computational models and provide expected ranges for chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for (E)- and (Z)-3-bromo-2-pentene

Isomer Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
(E)-3-bromo-2-penteneH1 (CH₃)1.7 - 1.9Doublet~6-7
H2 (CH)5.8 - 6.0Quartet~6-7
H4 (CH₂)2.4 - 2.6Quartet~7-8
H5 (CH₃)1.0 - 1.2Triplet~7-8
(Z)-3-bromo-2-penteneH1 (CH₃)1.8 - 2.0Doublet~7-8
H2 (CH)5.9 - 6.1Quartet~7-8
H4 (CH₂)2.5 - 2.7Quartet~7-8
H5 (CH₃)1.1 - 1.3Triplet~7-8

Table 2: Predicted ¹³C NMR Data for (E)- and (Z)-3-bromo-2-pentene

Isomer Carbon Assignment Predicted Chemical Shift (δ, ppm)
(E)-3-bromo-2-penteneC115 - 17
C2125 - 127
C3120 - 122
C435 - 37
C512 - 14
(Z)-3-bromo-2-penteneC118 - 20
C2124 - 126
C3121 - 123
C433 - 35
C511 - 13

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration :

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample is preferable, typically 20-50 mg in 0.6-0.7 mL of solvent.

  • Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It is often included in commercially available deuterated solvents.

II. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW) : 12-16 ppm.

  • Acquisition Time (AQ) : 2-4 seconds.

  • Relaxation Delay (D1) : 1-5 seconds.

  • Number of Scans (NS) : 8-16 scans.

  • Temperature : 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW) : 200-240 ppm.

  • Acquisition Time (AQ) : 1-2 seconds.

  • Relaxation Delay (D1) : 2-5 seconds.

  • Number of Scans (NS) : 1024 or more, depending on the sample concentration.

  • Temperature : 298 K.

III. Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing : Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking : Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

Molecular Structures and Atom Numbering

The following diagrams illustrate the structures of (E)- and (Z)-3-bromo-2-pentene with atoms numbered for correlation with the NMR data tables.

Structures of (E)- and (Z)-3-bromo-2-pentene.
NMR Analysis Workflow

The following diagram outlines the general workflow for NMR analysis, from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference to TMS H->I J Peak Picking and Integration I->J K Assign Signals J->K L Structure Elucidation K->L

General workflow for NMR analysis.

Conclusion

This application note provides essential information for the ¹H and ¹³C NMR analysis of (E)- and (Z)-3-bromo-2-pentene. The predicted spectral data serves as a valuable reference for spectral assignment. The detailed experimental protocol offers a robust starting point for acquiring high-quality NMR data, which is crucial for the accurate structural characterization and purity assessment of these and related compounds in a research and development setting.

Application Notes and Protocols: 3-Bromo-2-pentene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-2-pentene as a versatile reagent in the synthesis of pharmaceutical intermediates. While direct applications in the synthesis of currently marketed blockbuster drugs are not extensively documented in publicly available literature, its chemical properties make it a valuable building block for the introduction of the 1-ethylpropenyl moiety into various molecular scaffolds. This document outlines a representative application in the synthesis of a substituted barbituric acid derivative, a class of compounds with a long history and diverse applications in central nervous system therapeutics.

The protocols provided are based on established chemical principles and are intended to serve as a foundational guide for researchers.

Introduction to this compound in Medicinal Chemistry

This compound is a vinyl halide that can serve as a precursor for the introduction of a five-carbon branched alkyl chain into a target molecule. Its utility in pharmaceutical synthesis stems from its ability to undergo a variety of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. The presence of a double bond within the pentenyl group also offers further opportunities for functionalization.

Key Reactive Properties:

  • Electrophilic Carbon: The carbon atom bonded to the bromine is electrophilic and susceptible to attack by nucleophiles.

  • Grignard Reagent Formation: It can be used to form the corresponding Grignard reagent, pent-2-en-3-ylmagnesium bromide, a potent nucleophile for carbon-carbon bond formation.

  • Cross-Coupling Reactions: As a vinyl halide, it can participate in palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira reactions, enabling the formation of more complex molecular architectures.

Representative Application: Synthesis of 5-(1-Ethylpropenyl)barbituric Acid

Barbiturates are a class of drugs that act as central nervous system depressants. The pharmacological properties of barbiturates are highly dependent on the nature of the substituents at the 5-position of the barbituric acid ring. Alkylation of barbituric acid or its derivatives at this position is a common strategy for the synthesis of new and existing active pharmaceutical ingredients (APIs).

The following section details a protocol for the synthesis of a 5-(1-ethylpropenyl)barbituric acid derivative, a hypothetical but chemically sound example of how this compound can be used to create a potential pharmaceutical intermediate.

Reaction Scheme

The synthesis involves the alkylation of barbituric acid at the C-5 position using this compound in the presence of a base. The base deprotonates the acidic methylene (B1212753) protons at C-5 of the barbituric acid, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbon of this compound.

Caption: Synthesis of 5-(1-Ethylpropenyl)barbituric Acid.

Experimental Protocol: Synthesis of 5-(1-Ethylpropenyl)barbituric Acid

Materials:

  • Barbituric acid

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add barbituric acid (1.28 g, 10 mmol) and anhydrous ethanol (50 mL).

  • Base Addition: While stirring, add sodium ethoxide (0.75 g, 11 mmol) to the suspension. Stir the mixture at room temperature for 30 minutes to ensure the formation of the sodium salt of barbituric acid.

  • Alkylation: Add this compound (1.49 g, 10 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add 50 mL of water and 50 mL of diethyl ether.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 5-(1-ethylpropenyl)barbituric acid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 5-(1-ethylpropenyl)barbituric acid.

ParameterValue
Reactants
Barbituric Acid1.28 g (10 mmol)
This compound1.49 g (10 mmol)
Sodium Ethoxide0.75 g (11 mmol)
Reaction Conditions
SolventAnhydrous Ethanol
TemperatureReflux
Reaction Time6 hours
Product
Product Name5-(1-Ethylpropenyl)barbituric Acid
Theoretical Yield1.96 g
Actual Yield1.57 g
Yield (%) 80%
Purity (by HPLC) >98%

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The general workflow for the synthesis and purification of the pharmaceutical intermediate is depicted below.

G A Reaction Setup (Barbituric Acid, Ethanol) B Base Addition (Sodium Ethoxide) A->B C Alkylation (this compound) B->C D Reflux (4-6 hours) C->D E Work-up (Solvent Removal, Extraction, Washes) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: General Experimental Workflow.

Logical Relationship of Reactants to Product

The following diagram illustrates the logical relationship between the starting materials and the final product in the synthesis.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A Barbituric Acid E Alkylation Reaction A->E B This compound B->E C Sodium Ethoxide (Base) C->E D Ethanol (Solvent) D->E F 5-(1-Ethylpropenyl)barbituric Acid E->F

Caption: Logical Relationship of Synthesis Components.

Conclusion

This compound is a valuable synthetic intermediate with the potential for broad application in the synthesis of pharmaceutical compounds. Its ability to introduce the 1-ethylpropenyl group via nucleophilic substitution, as demonstrated in the representative synthesis of a barbiturate (B1230296) derivative, highlights its utility as a building block in medicinal chemistry. Researchers and drug development professionals can leverage the reactivity of this compound to explore novel chemical space and develop new therapeutic agents. Further investigation into its use in various cross-coupling reactions will likely expand its role in the synthesis of complex pharmaceutical intermediates.

Application Notes and Protocols for 3-bromo-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Summary and Physical Properties

3-bromo-2-pentene is a flammable and potentially reactive organobromine compound. Due to the lack of specific data, it should be handled with the same precautions as 3-bromopentane, which is classified as a highly flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1] The presence of a double bond in this compound may introduce additional reactivity, such as susceptibility to electrophilic addition and polymerization, which should be considered during handling and storage.

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[1] Vapors may form explosive mixtures with air.

  • Irritation: Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]

  • Reactivity: The bromine atom can act as a leaving group in nucleophilic substitution reactions. The double bond is susceptible to electrophilic addition.

The following table summarizes the known physical and chemical properties of 3-bromopentane, which are expected to be similar to this compound.

PropertyValueReference
Molecular FormulaC₅H₉Br[2]
Molecular Weight149.03 g/mol [2]
Boiling Point118-119 °C[1]
Flash Point19 °C (66.2 °F)[1]
Density1.216 g/mL at 25 °C

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. This includes:

PPESpecification
Eye ProtectionChemical safety goggles and a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.
Body ProtectionFlame-retardant lab coat.
Respiratory ProtectionUse in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling Procedures

All handling of this compound should be performed in a well-ventilated chemical fume hood.

Experimental Protocol for Handling:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Remove all potential ignition sources from the work area (e.g., open flames, hot plates, spark-producing equipment).[3]

    • Ground all equipment to prevent static discharge.[1]

    • Have appropriate fire extinguishing media available (e.g., dry sand, dry chemical, or alcohol-resistant foam).

  • Dispensing:

    • Use only non-sparking tools.[1]

    • Slowly open the container to release any pressure.

    • Transfer the required amount to a clean, dry, and appropriately labeled reaction vessel.

  • Post-Handling:

    • Tightly close the container immediately after use.[3]

    • Thoroughly wash hands and any exposed skin with soap and water.

    • Clean any contaminated surfaces.

Storage Procedures

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

Storage Protocol:

  • Container:

    • Store in the original, tightly sealed container.[3]

    • Ensure the container is properly labeled with the chemical name and all relevant hazard warnings.

  • Location:

    • Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[3]

    • Store in a designated flammable liquids cabinet.

  • Incompatible Materials:

    • Store away from strong oxidizing agents and strong bases.

Storage ConditionRecommendation
TemperatureCool, ambient temperature.
VentilationStore in a well-ventilated area.
Ignition SourcesKeep away from heat, sparks, and open flames.

Spill and Emergency Procedures

Spill Response Protocol:

  • Evacuation:

    • Immediately evacuate all non-essential personnel from the spill area.

  • Ventilation:

    • Ensure the area is well-ventilated to disperse vapors.

  • Containment:

    • For small spills, absorb the liquid with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • Prevent the spill from entering drains or waterways.

  • Cleanup:

    • Using non-sparking tools, collect the absorbed material and place it in a sealed, properly labeled container for disposal.[4]

  • Decontamination:

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.

First Aid Measures:

Exposure RouteFirst Aid ProtocolReference
InhalationMove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Skin ContactImmediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
IngestionDo NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Diagrams

Handling_and_Storage_Workflow Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_safety Verify Safety Equipment (Eyewash, Shower, Extinguisher) prep_hood->prep_safety prep_ignition Remove Ignition Sources prep_safety->prep_ignition handle_ground Ground Equipment prep_ignition->handle_ground handle_dispense Dispense Chemical handle_ground->handle_dispense handle_close Tightly Close Container handle_dispense->handle_close emergency_spill Spill Response handle_dispense->emergency_spill If Spill Occurs emergency_first_aid First Aid handle_dispense->emergency_first_aid If Exposure Occurs store_location Cool, Dry, Well-Ventilated Area handle_close->store_location Post-Handling store_cabinet Flammable Liquids Cabinet store_location->store_cabinet store_incompatible Away from Incompatibles store_cabinet->store_incompatible

Caption: Logical workflow for the safe handling and storage of this compound.

Signaling_Pathway cluster_hazard Primary Hazards cluster_controls Control Measures cluster_outcome Desired Outcome Flammable Flammable Liquid and Vapor PPE Personal Protective Equipment Flammable->PPE Storage Proper Storage Flammable->Storage Irritant Skin and Eye Irritant Irritant->PPE Respiratory Respiratory Irritation Ventilation Engineering Controls (Fume Hood) Respiratory->Ventilation SafeHandling Safe Handling and Use PPE->SafeHandling Ventilation->SafeHandling Storage->SafeHandling

Caption: Relationship between hazards, control measures, and safe handling of this compound.

References

Application Notes and Protocols for the Safe Disposal of 3-Bromo-2-pentene Waste

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the safe handling and disposal of 3-bromo-2-pentene waste in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance. This compound, as a halogenated organic compound, is classified as hazardous waste and requires specialized disposal procedures.

Waste Characterization and Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from analogous compounds such as 3-bromopentane (B47287) and other bromoalkenes indicate that it should be handled as a hazardous chemical.[1][2][3][4] The primary hazards associated with this compound waste are summarized in the table below.

ParameterDescriptionCitation
Chemical Classification Halogenated Alkene[5]
Physical State Liquid (presumed)[2]
Primary Hazards - Highly flammable liquid and vapor- Causes skin irritation- Causes serious eye irritation- May cause respiratory irritation[1][2][4]
Environmental Hazards Halogenated organic compounds are regulated as hazardous waste and can be persistent in the environment. Do not discharge to drains or the environment.[3]
Waste Classification Hazardous Waste (due to being a halogenated organic compound)[6][7][8][9][10]

Table 1: Summary of Hazard and Waste Classification for this compound

Experimental Protocols for Safe Disposal

The recommended and mandatory procedure for the disposal of this compound waste is through a licensed hazardous waste management service. In-lab chemical treatment is not recommended without extensive safety and regulatory evaluation.

This protocol outlines the standard operating procedure for the collection of this compound waste.

Materials:

  • Designated hazardous waste container (polyethylene or glass, with a secure cap)[11][12]

  • "Halogenated Organic Waste" label

  • Hazardous Waste Tag

  • Fume hood

  • Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, lab coat[13]

Procedure:

  • Designate a Waste Container: Obtain a clean, dry, and chemically compatible waste container. Ensure the container is in good condition with no cracks or leaks.

  • Labeling: Affix a "Halogenated Organic Waste" label to the container before adding any waste.

  • Waste Accumulation:

    • Conduct all transfers of this compound waste inside a certified chemical fume hood.

    • Carefully pour the waste into the designated container, avoiding splashes.

    • Do not mix this compound waste with non-halogenated organic solvents, strong acids, bases, or oxidizers.[12] Segregation is critical for safety and proper disposal.[14]

  • Secure and Store:

    • Securely cap the container immediately after adding waste.

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat sources and direct sunlight.[14]

    • Ensure the storage area has secondary containment.

  • Documentation: As soon as the first drop of waste is added, begin filling out a hazardous waste tag with the full chemical name ("this compound") and estimated concentrations of all components.[11][14]

  • Disposal Request: When the container is no more than 75% full, submit a request for pickup to your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste disposal contractor.

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.

Materials:

  • Spill kit containing absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

  • Two pairs of chemical-resistant gloves

  • Safety goggles and face shield

  • Lab coat

  • Sealable bag or container for spill debris

  • Hazardous waste label for the spill debris container

Procedure:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation by opening sashes or windows if safe to do so.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment, as this compound is flammable.[1][2]

  • Contain and Absorb:

    • Wearing appropriate PPE, contain the spill with absorbent material.

    • Cover the spill with additional absorbent material, working from the outside in.

  • Collect Debris:

    • Carefully collect the saturated absorbent material using non-sparking tools.

    • Place the spill debris into a sealable container or heavy-duty plastic bag.

  • Decontaminate:

    • Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Dispose of Spill Waste: Label the container with "Hazardous Waste: this compound spill debris" and arrange for disposal through your institution's EHS office.

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.

Procedure:

  • Triple Rinsing:

    • In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Each rinse should use a volume of solvent equal to approximately 10% of the container's volume.

  • Collect Rinsate: Collect all solvent rinsate as "Halogenated Organic Waste" in the designated waste container. Do not dispose of the rinsate down the drain.

  • Container Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous laboratory glassware or plastic.

Potential Chemical Degradation Methods (For Research Purposes Only)

The following information is provided for academic and research purposes and is not a recommendation for routine waste disposal . These methods require significant expertise and should only be attempted after a thorough risk assessment and with appropriate institutional approval.

  • Oxidative Hydrolysis: Recent studies have shown that bromoalkenes can be converted to α-bromoketones via oxidative hydrolysis using hypervalent iodine reagents.[15][16][17] While this represents a potential transformation pathway, the resulting α-bromoketones are also hazardous and would require further treatment or disposal as hazardous waste.

  • Hydrolysis Prior to Hydrothermal Oxidation: A patented method exists for the pretreatment of halogenated hydrocarbons involving hydrolysis under hydrothermal conditions to liberate halogen ions, which are then neutralized.[18] This is an industrial-scale process and is not suitable for a standard laboratory setting.

Diagrams and Workflows

The following diagram illustrates the decision-making workflow for the safe management of this compound waste in a laboratory setting.

G cluster_generation Waste Generation & Collection cluster_storage Interim Storage & Management cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood container Select Labeled, Compatible 'Halogenated Organic Waste' Container fume_hood->container segregate Segregate from Non-Halogenated Waste container->segregate add_waste Add Waste to Container segregate->add_waste Yes cap_container Securely Cap Container add_waste->cap_container fill_tag Fill Out Hazardous Waste Tag cap_container->fill_tag store_saa Store in Secondary Containment in Satellite Accumulation Area fill_tag->store_saa check_full Container >75% Full? store_saa->check_full check_full->store_saa No request_pickup Request Waste Pickup from EHS/Contractor check_full->request_pickup Yes end Professional Disposal request_pickup->end

Caption: Decision workflow for this compound waste management.

References

Troubleshooting & Optimization

common side products in the synthesis of 3-bromo-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common laboratory methods for synthesizing this compound are:

  • Allylic Bromination of 2-Pentene (B8815676): This method utilizes a reagent like N-bromosuccinimide (NBS) to introduce a bromine atom at the allylic position of 2-pentene. The reaction is typically initiated by light or a radical initiator.

  • Hydrobromination of 2-Pentyne (B165424): This route involves the addition of hydrogen bromide (HBr) across the triple bond of 2-pentyne.

Q2: What are the most common side products observed in the allylic bromination of 2-pentene with NBS?

A2: The primary side products in this reaction include constitutional isomers and dibrominated alkanes. Due to the formation of a resonance-stabilized allylic radical intermediate, bromination can occur at different positions, leading to a mixture of products.[1][2] The most common side products are 1-bromo-2-pentene, 4-bromo-2-pentene, and 2,3-dibromopentane (B1620338).[3][4] The formation of 2,3-dibromopentane occurs via electrophilic addition of Br₂ to the double bond, which can be minimized by using NBS to maintain a low concentration of Br₂.[1][5]

Q3: What are the expected side products in the hydrobromination of 2-pentyne?

A3: The hydrobromination of 2-pentyne can lead to the formation of a geminal dihalide, 3,3-dibromopentane, if more than one equivalent of HBr is used. Additionally, the formation of the regioisomeric vinyl bromide, 2-bromo-2-pentene, can also occur.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Synthesis Route 1: Allylic Bromination of 2-Pentene with NBS

Issue 1.1: Low yield of this compound and formation of significant amounts of 2,3-dibromopentane.

  • Cause: This is typically due to a high concentration of molecular bromine (Br₂) in the reaction mixture, which favors electrophilic addition across the double bond over the desired radical substitution.[1]

  • Troubleshooting:

    • Use N-bromosuccinimide (NBS): NBS is the preferred reagent for allylic bromination as it provides a slow, controlled release of Br₂.[5][6]

    • Control Reaction Conditions: Ensure the reaction is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and initiated with light (UV lamp) or a radical initiator (e.g., AIBN or benzoyl peroxide).[6]

    • Purify NBS: Use freshly recrystallized NBS to remove any adsorbed HBr or Br₂ which can contribute to side reactions.

Issue 1.2: Formation of multiple constitutional isomers (e.g., 1-bromo-2-pentene, 4-bromo-2-pentene) in significant quantities.

  • Cause: The formation of a resonance-stabilized allylic radical intermediate allows for bromination to occur at different carbon atoms.[1][2]

  • Troubleshooting:

    • Temperature Control: Lowering the reaction temperature may slightly favor the thermodynamically more stable product, but a mixture is often unavoidable due to the nature of the radical intermediate.

    • Chromatographic Separation: Purification by fractional distillation or column chromatography is typically required to isolate the desired this compound from its isomers.

Synthesis Route 2: Hydrobromination of 2-Pentyne

Issue 2.1: Formation of a significant amount of 3,3-dibromopentane.

  • Cause: The use of excess hydrogen bromide (HBr) will lead to a second addition reaction, converting the initially formed this compound into the geminal dihalide.

  • Troubleshooting:

    • Stoichiometry Control: Carefully control the stoichiometry of the reaction by using only one equivalent of HBr. This can be achieved by using a solution of HBr in a non-reactive solvent like acetic acid and adding it dropwise to the alkyne.

Issue 2.2: Formation of 2-bromo-2-pentene as a major side product.

  • Cause: While Markovnikov's rule predicts the formation of the more substituted carbocation leading to this compound, the stability difference between the two possible vinyl carbocation intermediates may not be large enough to ensure high regioselectivity, leading to a mixture of products.

  • Troubleshooting:

    • Solvent Effects: The choice of solvent can influence the regioselectivity. Less polar solvents may favor the desired product.

    • Purification: As with the allylic bromination route, purification via distillation or chromatography is necessary to isolate the desired isomer.

Data Presentation

The following tables summarize the expected product distributions for the two primary synthetic routes to this compound. Please note that these are representative values and actual results may vary depending on the specific reaction conditions.

Table 1: Product Distribution in Allylic Bromination of 2-Pentene with NBS

ProductStructureTypical Yield (%)
This compound (E/Z mixture)CH₃CH=C(Br)CH₂CH₃40-60
1-Bromo-2-pentene (E/Z mixture)CH₃CH=CHCH(Br)CH₃20-30
4-Bromo-2-pentene (E/Z mixture)CH₃CH(Br)CH=CHCH₃10-20
2,3-DibromopentaneCH₃CH(Br)CH(Br)CH₂CH₃<5 (with NBS)

Table 2: Product Distribution in Hydrobromination of 2-Pentyne

ProductStructureTypical Yield (%) (with 1 eq. HBr)Typical Yield (%) (with excess HBr)
This compound (E/Z mixture)CH₃CH=C(Br)CH₂CH₃70-805-15
2-Bromo-2-pentene (E/Z mixture)CH₃C(Br)=CHCH₂CH₃10-20<5
3,3-DibromopentaneCH₃C(Br)₂CH₂CH₂CH₃<580-90

Experimental Protocols

Protocol 1: Synthesis of this compound via Allylic Bromination of 2-Pentene

Materials:

  • 2-Pentene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Carbon tetrachloride (CCl₄), anhydrous

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or a UV lamp

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (aqueous)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-pentene in anhydrous CCl₄.

  • Add freshly recrystallized NBS and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux (around 77°C for CCl₄) using a heating mantle. If using a UV lamp, position it to irradiate the flask.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by succinimide, which is less dense and will float.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate solution (to remove any remaining Br₂), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to separate the isomeric bromopentenes.

Protocol 2: Synthesis of this compound via Hydrobromination of 2-Pentyne

Materials:

  • 2-Pentyne

  • Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid)

  • Anhydrous diethyl ether or other suitable inert solvent

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-pentyne in an anhydrous inert solvent like diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of HBr solution from the addition funnel to the stirred solution of 2-pentyne. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or GC.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Allylic_Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Dissolve 2-Pentene, NBS, AIBN in CCl4 reflux Reflux with heating or UV irradiation reagents->reflux filter Filter to remove succinimide reflux->filter wash Wash with Na2S2O3, NaHCO3, Brine filter->wash dry Dry over MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill

Caption: Experimental workflow for the synthesis of this compound via allylic bromination.

Hydrobromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve 2-Pentyne in solvent cool Cool in ice bath dissolve->cool add_hbr Slowly add 1 eq. HBr cool->add_hbr stir Stir at room temperature add_hbr->stir quench Quench with NaHCO3 stir->quench wash Wash with NaHCO3, Brine quench->wash dry Dry over MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill

Caption: Experimental workflow for the synthesis of this compound via hydrobromination.

Allylic_Bromination_Side_Products 2-Pentene 2-Pentene Allylic Radical (Resonance) Allylic Radical (Resonance) 2-Pentene->Allylic Radical (Resonance) NBS, hv 2,3-Dibromopentane 2,3-Dibromopentane 2-Pentene->2,3-Dibromopentane Br2 (high conc.) This compound This compound Allylic Radical (Resonance)->this compound Br2 1-Bromo-2-pentene 1-Bromo-2-pentene Allylic Radical (Resonance)->1-Bromo-2-pentene Br2 4-Bromo-2-pentene 4-Bromo-2-pentene Allylic Radical (Resonance)->4-Bromo-2-pentene Br2

Caption: Formation of this compound and common side products via allylic bromination.

Hydrobromination_Side_Products 2-Pentyne 2-Pentyne This compound This compound 2-Pentyne->this compound HBr (1 eq.) 2-Bromo-2-pentene 2-Bromo-2-pentene 2-Pentyne->2-Bromo-2-pentene HBr (1 eq.) 3,3-Dibromopentane 3,3-Dibromopentane This compound->3,3-Dibromopentane HBr (excess)

Caption: Formation of this compound and common side products via hydrobromination.

References

Technical Support Center: Synthesis of 3-bromo-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-bromo-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursor for the synthesis of this compound is 2-pentene (B8815676). The reaction typically involves allylic bromination, which selectively introduces a bromine atom at the carbon adjacent to the double bond. Another potential, though less direct, route could involve the dehydration of 3-pentanol (B84944) to yield 2-pentene, which is then subjected to bromination.

Q2: What is the primary reaction mechanism for the synthesis of this compound from 2-pentene?

A2: The synthesis of this compound from 2-pentene is typically achieved through a free radical allylic bromination. This mechanism is favored when using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light. The reaction proceeds via a resonance-stabilized allylic radical, which can lead to the formation of isomeric products.

Q3: What are the expected stereoisomers of this compound?

A3: this compound can exist as two geometric isomers: (E)-3-bromo-2-pentene and (Z)-3-bromo-2-pentene. The ratio of these isomers in the final product will depend on the reaction conditions and the stereochemistry of the starting materials, if applicable.

Q4: What are the key factors influencing the yield of this compound?

A4: Several factors can significantly impact the yield:

  • Choice of Brominating Agent: N-bromosuccinimide (NBS) is often preferred over Br2 for allylic bromination as it helps to maintain a low concentration of bromine, minimizing the competing electrophilic addition to the double bond.

  • Reaction Temperature: Higher temperatures can favor elimination reactions, leading to the formation of dienes and other byproducts. It is crucial to control the reaction temperature to maximize the desired substitution product.

  • Solvent: Non-polar solvents like carbon tetrachloride (CCl4) are commonly used for allylic bromination with NBS.

  • Initiator: The presence of a radical initiator or UV light is necessary to start the free radical chain reaction.

  • Purity of Reagents: Using pure starting materials and reagents is essential to prevent unwanted side reactions.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Q: My reaction yield is significantly lower than expected. What are the potential causes?

    • A: Low yields can result from several factors:

      • Suboptimal Reaction Temperature: If the temperature is too high, elimination side reactions may be favored. Conversely, a temperature that is too low may lead to an incomplete reaction. It is important to maintain the optimal temperature for the specific protocol.

      • Incorrect Stoichiometry: An incorrect ratio of 2-pentene to the brominating agent can lead to either incomplete conversion or the formation of undesired byproducts.

      • Decomposition of the Brominating Agent: N-bromosuccinimide can decompose if exposed to moisture or light for extended periods. Ensure it is of high purity and handled correctly.

      • Inefficient Initiation: The radical initiator may not be active, or the UV light source may not be of the appropriate wavelength or intensity.

Issue 2: Formation of Multiple Products

  • Q: My product mixture contains significant amounts of other bromo-pentene isomers. How can I improve the selectivity for this compound?

    • A: The formation of isomeric products, such as 1-bromo-2-pentene, is a common issue in allylic bromination due to the resonance-stabilized allylic radical intermediate. While completely eliminating these isomers can be challenging, you can influence the product ratio by:

      • Controlling Reaction Kinetics vs. Thermodynamics: Lower reaction temperatures generally favor the kinetic product. Experiment with a range of temperatures to find the optimal condition for your desired isomer.

      • Choice of Solvent: The polarity of the solvent can influence the stability of the transition states leading to different isomers.

  • Q: I am observing dibrominated byproducts in my reaction mixture. What is the cause?

    • A: The presence of dibrominated products suggests that electrophilic addition of bromine to the double bond is occurring. This is more likely if you are using Br2 as the brominating agent. To minimize this, use N-bromosuccinimide (NBS), which maintains a low concentration of Br2 throughout the reaction.

Issue 3: Difficulty in Product Purification

  • Q: How can I effectively separate the (E) and (Z) isomers of this compound from each other and from other impurities?

    • A: The separation of geometric isomers can be challenging due to their similar physical properties.

      • Fractional Distillation: If the boiling points of the isomers and other impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

      • Chromatography: Column chromatography using silica (B1680970) gel or another suitable stationary phase is a common and effective method for separating isomers and other closely related impurities. The choice of eluent is critical for achieving good separation.

Data Presentation

Table 1: Hypothetical Influence of Reaction Conditions on the Yield and Isomer Ratio of this compound Synthesis via Allylic Bromination of 2-pentene with NBS

Entry Temperature (°C) Initiator Reaction Time (h) Total Yield (%) Isomer Ratio (this compound : 1-bromo-2-pentene)
160AIBN46570 : 30
280AIBN47560 : 40
380Benzoyl Peroxide47265 : 35
480UV Light67855 : 45

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Allylic Bromination of 2-pentene

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, dissolve 2-pentene in a suitable non-polar solvent (e.g., carbon tetrachloride).

  • Addition of Reagents:

    • Add N-bromosuccinimide (NBS) to the flask.

    • Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring. The reaction can also be initiated using a UV lamp at an appropriate temperature.

    • Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete when the solid NBS has been consumed and is floating on top of the solvent.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide (B58015) byproduct.

    • Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to remove any remaining acidic impurities.

    • Wash with brine, and then dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the desired this compound from isomeric byproducts and any remaining starting material.

Visualizations

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Br_radical Br• Initiator->Br_radical Heat or UV 2_pentene 2-Pentene Br_radical->2_pentene Allylic_H Allylic H Abstraction 2_pentene->Allylic_H Allylic_Radical Allylic Radical (Resonance Stabilized) Allylic_H->Allylic_Radical Br• HBr HBr Br2 Br2 3_bromo_2_pentene This compound Allylic_Radical->3_bromo_2_pentene Br2 NBS NBS Succinimide_Radical Succinimide Radical 3_bromo_2_pentene->Br_radical regenerates

Caption: Free radical mechanism for the allylic bromination of 2-pentene.

ExperimentalWorkflow Start Reaction Setup (2-pentene, Solvent) Reagents Add NBS and Initiator Start->Reagents Reaction Heat/UV Irradiation Reagents->Reaction Workup Cool, Filter, Wash Reaction->Workup Drying Dry Organic Layer Workup->Drying Purification Distillation or Chromatography Drying->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

TroubleshootingTree Problem Low Yield or Impure Product CheckYield Low Yield? Problem->CheckYield CheckPurity Impure Product? Problem->CheckPurity Temp Optimize Temperature CheckYield->Temp Yes Stoichiometry Verify Stoichiometry CheckYield->Stoichiometry Yes Reagents Check Reagent Purity CheckYield->Reagents Yes Isomers Isomeric Byproducts? CheckPurity->Isomers Yes Dibromides Dibrominated Byproducts? CheckPurity->Dibromides Yes AdjustTempSolvent Adjust Temp/Solvent Isomers->AdjustTempSolvent UseNBS Use NBS instead of Br2 Dibromides->UseNBS Purification Optimize Purification (Distillation/Chromatography) AdjustTempSolvent->Purification UseNBS->Purification

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Troubleshooting Failed Reactions Involving 3-Bromo-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 3-bromo-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used as a substrate?

A1: this compound is a versatile vinyl halide and can be employed in a variety of organic transformations, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Miyaura and Sonogashira couplings to form new carbon-carbon bonds.

  • Grignard Reagent Formation: To create a nucleophilic vinylmagnesium halide for subsequent addition to electrophiles like aldehydes, ketones, and carbon dioxide.

  • Nucleophilic Substitution Reactions: Although generally less reactive than allylic or alkyl halides, it can undergo substitution under specific conditions.

  • Elimination Reactions: To form dienes, typically requiring a strong base.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings with vinyl bromides like this compound are often due to a few critical factors:

  • Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the carbon-bromine bond. This can be exacerbated by steric hindrance.

  • Poor Catalyst/Ligand Choice: Not all palladium catalysts and ligands are suitable for vinyl bromides. Bulky, electron-rich phosphine (B1218219) ligands are often required.

  • Inactive Boronic Acid: The boronic acid partner may be degrading (protodeboronation) or impure.

  • Inappropriate Base or Solvent: The base is crucial for activating the boronic acid, and the solvent system must be compatible with all reagents and the catalyst.

  • Presence of Oxygen: Failure to maintain an inert atmosphere can lead to catalyst deactivation and side reactions like homocoupling.

Q3: My Grignard reagent formation from this compound is failing to initiate. What should I do?

A3: Difficulty in initiating Grignard reagent formation is a classic problem. The primary culprits are:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO).

  • Presence of Water: Even trace amounts of moisture in the glassware, solvent, or starting material will quench the Grignard reagent as it forms.

  • Impure this compound: Impurities can inhibit the reaction.

Q4: What are the expected side products in reactions with this compound?

A4: Depending on the reaction type, several side products can be formed:

  • Cross-Coupling: Homocoupling of the boronic acid or alkyne, and hydrodehalogenation (replacement of bromine with hydrogen).

  • Grignard Reactions: Wurtz-type coupling to form a dimer of the vinyl group.

  • Elimination vs. Substitution: Elimination reactions can compete with substitution, leading to the formation of pentadienes instead of the desired substitution product.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Low conversion of this compound.

  • Presence of starting materials in the final reaction mixture.

  • Formation of significant amounts of homocoupled boronic acid or hydrodehalogenated starting material.

Troubleshooting Steps:

Potential Cause Recommended Solution
Ineffective Catalyst/Ligand Switch to a more active catalyst system. For vinyl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst are often effective.
Poor Base Selection Use a stronger, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.
Suboptimal Solvent A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often beneficial. Ensure all solvents are thoroughly degassed.
Protodeboronation of Boronic Acid Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Consider using a more stable boronic ester (e.g., a pinacol (B44631) ester).
Reaction Not Reaching Completion Increase the reaction temperature (typically 80-110 °C for bromides) and/or extend the reaction time. Monitor by TLC or GC/MS.
Oxygen Contamination Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed.
Issue 2: Failure of Grignard Reagent Formation

Symptoms:

  • Magnesium turnings remain shiny and unreacted.

  • No exotherm is observed upon addition of this compound.

  • Subsequent reaction with an electrophile yields only starting materials.

Troubleshooting Steps:

Potential Cause Recommended Solution
Inactive Magnesium Surface Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.
Presence of Moisture Flame-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents. Ensure the this compound is dry.
Reaction Fails to Initiate Add a small portion of the this compound solution and gently warm the flask. Once the reaction initiates (cloudiness, bubbling), continue the dropwise addition.
Wurtz Coupling Side Reaction Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq.)

  • Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for the Formation of a Grignard Reagent from this compound and Reaction with an Aldehyde

Materials:

  • Magnesium turnings (1.2 eq.)

  • Iodine (1 small crystal)

  • This compound (1.0 eq.)

  • Anhydrous diethyl ether or THF

  • Aldehyde (e.g., benzaldehyde, 1.0 eq.)

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Place the magnesium turnings and the iodine crystal in the flask.

  • Add a small amount of anhydrous ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound in anhydrous ether.

  • Add a small portion of the this compound solution to the magnesium. Gentle warming may be necessary to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of the aldehyde in anhydrous ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Data Presentation

Note: The following data is representative of typical yields for reactions involving similar vinyl bromides and should be used as a guideline. Actual yields may vary based on specific reaction conditions and substrate scope.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of a Vinyl Bromide

Arylboronic Acid Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O901275
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100888
4-Trifluoromethylphenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃Toluene/H₂O1001082

Table 2: Representative Product Distribution in Nucleophilic Substitution vs. Elimination of a Secondary Bromoalkene

Nucleophile/Base Solvent Temp (°C) Substitution Product (%) Elimination Product (%) Primary Mechanism
Sodium ethoxideEthanol553070E2/Sₙ2
Potassium tert-butoxidetert-Butanol80<5>95E2
Sodium azideAcetone50>90<10Sₙ2
Ethanol (solvolysis)Ethanol806040Sₙ1/E1

Visualizations

Troubleshooting_Suzuki_Coupling cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Suzuki Coupling cause1 Inactive Catalyst/ Ineffective Ligand start->cause1 cause2 Poor Base/ Solvent Choice start->cause2 cause3 Reagent Decomposition start->cause3 cause4 Suboptimal Conditions start->cause4 solution1 Use Bulky, Electron-Rich Ligand (e.g., SPhos) with Pd(0) Source cause1->solution1 solution2 Use Stronger Base (K3PO4, Cs2CO3) in Degassed Biphasic Solvent cause2->solution2 solution3 Use Boronic Ester or Fresh Boronic Acid cause3->solution3 solution4 Increase Temperature and/or Reaction Time cause4->solution4

Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling reactions.

Grignard_Formation_Workflow start Start: Prepare Flame-Dried Glassware add_mg Add Mg Turnings & Iodine Crystal start->add_mg add_ether Add Anhydrous Ether/ THF under Inert Gas add_mg->add_ether initiate Add Small Amount of This compound Solution add_ether->initiate check_initiation Reaction Initiated? initiate->check_initiation activate_mg Activate Mg: - Gently Heat - Add 1,2-Dibromoethane check_initiation->activate_mg No add_rest Slowly Add Remainder of This compound Solution check_initiation->add_rest Yes activate_mg->initiate reflux Stir/Reflux to Complete Formation add_rest->reflux cool Cool to 0 °C reflux->cool add_electrophile Add Electrophile (e.g., Aldehyde) cool->add_electrophile workup Aqueous Workup (NH4Cl solution) add_electrophile->workup end Purification workup->end

Caption: Experimental workflow for Grignard reagent formation and reaction.

Technical Support Center: Separation of E/Z Isomers of 3-Bromo-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the separation of (E)- and (Z)-3-bromo-2-pentene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the E/Z isomers of 3-bromo-2-pentene?

A1: The primary challenge lies in the similar physicochemical properties of the (E)- and (Z)-3-bromo-2-pentene isomers.[1][2] Their comparable boiling points and polarities make separation by standard distillation or chromatography difficult, often requiring specialized techniques for effective resolution.

Q2: Which analytical techniques are most effective for separating these isomers?

A2: The most successful techniques for separating E/Z isomers of alkenes, including this compound, are high-resolution gas chromatography (GC), high-performance liquid chromatography (HPLC), and argentation chromatography. The choice of method depends on the required purity, scale of separation, and available equipment.

Q3: Is it possible to separate the E/Z isomers of this compound by fractional distillation?

A3: While E/Z isomers have different boiling points, the difference is often small for molecules of this size. The reported boiling point for this compound is approximately 114.5 °C, but this is likely for a mixture of isomers.[3] Fractional distillation may be feasible if a highly efficient distillation column is used, but achieving high purity for both isomers can be challenging.

Q4: How does argentation chromatography work for separating alkene isomers?

A4: Argentation chromatography utilizes the reversible interaction between silver ions (Ag+) and the pi electrons of the carbon-carbon double bond. The silver ions are typically impregnated onto a solid support like silica (B1680970) gel. The stability of the silver-alkene complex depends on the steric accessibility of the double bond. Generally, the less sterically hindered isomer (often the E-isomer) forms a stronger complex and is retained longer on the column, allowing for separation.

Q5: Can the isomers interconvert during the separation process?

A5: While the carbon-carbon double bond in alkenes is generally stable, isomerization can be induced by heat, light, or the presence of acid or radical initiators. It is crucial to use mild conditions during separation and storage to prevent interconversion of the E/Z isomers.

Troubleshooting Guides

Gas Chromatography (GC) Separation

Issue: Poor or no separation of E/Z isomers.

Possible Cause Solution
Inappropriate GC Column Use a long capillary column (e.g., >30 m) with a polar stationary phase (e.g., polyethylene (B3416737) glycol or a cyanopropyl phase) to maximize selectivity for geometric isomers.
Incorrect Temperature Program Optimize the oven temperature program. Start with a low initial temperature and use a slow ramp rate (e.g., 1-2 °C/min) to enhance resolution.
Carrier Gas Flow Rate Too High Reduce the carrier gas flow rate to increase the interaction time of the isomers with the stationary phase.
Co-elution with Impurities Ensure the starting material is free from other impurities with similar retention times by performing a preliminary purification step (e.g., flash chromatography).

Issue: Peak tailing for one or both isomers.

Possible Cause Solution
Active Sites in the GC System Use a deactivated liner and column to minimize interactions with acidic sites.
Column Contamination Bake out the column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, the column may need to be replaced.
Sample Overload Inject a smaller volume of a more dilute sample.

Diagram: Troubleshooting Logic for GC Separation

GC_Troubleshooting Start Poor Isomer Separation CheckColumn Verify Column Type (Polar, High-Resolution) Start->CheckColumn OptimizeTemp Optimize Temperature Program (Low Initial Temp, Slow Ramp) CheckColumn->OptimizeTemp Column OK AdjustFlow Adjust Carrier Gas Flow Rate (Reduce Flow) OptimizeTemp->AdjustFlow Still Poor Separation CheckPurity Check Sample Purity AdjustFlow->CheckPurity Still Poor Separation Success Separation Achieved CheckPurity->Success Pure Sample Problem Problem Step Troubleshooting Step Outcome Successful Outcome

Caption: Troubleshooting workflow for poor GC separation of E/Z isomers.

HPLC Separation

Issue: Co-elution of E and Z isomers.

Possible Cause Solution
Insufficiently Selective Stationary Phase Use a C18 column with high shape selectivity or a specialized column designed for isomer separations (e.g., a phenyl-hexyl or biphenyl (B1667301) phase).
Mobile Phase Composition Not Optimal Adjust the mobile phase polarity. For reversed-phase HPLC, systematically vary the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water.
Isocratic Elution is Ineffective Implement a shallow gradient elution to improve the resolution of closely eluting peaks.
Temperature Effects Control the column temperature using a column oven. Lower temperatures can sometimes enhance selectivity.

Issue: Broad peaks.

Possible Cause Solution
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Overload Reduce the injection volume or the concentration of the sample.

Diagram: HPLC Optimization Workflow

HPLC_Workflow Start Start with Isomeric Mixture SelectColumn Select HPLC Column (e.g., C18, Phenyl-Hexyl) Start->SelectColumn InitialRun Perform Initial Isocratic Run (e.g., 70:30 Acetonitrile:Water) SelectColumn->InitialRun Analyze Analyze Chromatogram InitialRun->Analyze ResolutionCheck Adequate Resolution? Analyze->ResolutionCheck OptimizeMobilePhase Adjust Mobile Phase Ratio ResolutionCheck->OptimizeMobilePhase No End Pure Isomers Collected ResolutionCheck->End Yes OptimizeMobilePhase->Analyze ImplementGradient Implement Shallow Gradient OptimizeMobilePhase->ImplementGradient Still Inadequate ImplementGradient->Analyze

Caption: Workflow for optimizing the HPLC separation of E/Z isomers.

Experimental Protocols

Gas Chromatography (GC) Method (Adapted Protocol)

This protocol is an adapted method for the analytical separation of (E)- and (Z)-3-bromo-2-pentene based on common practices for separating similar haloalkene isomers.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: High-resolution capillary column, e.g., DB-WAX or equivalent (60 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 100 °C.

    • Hold at 100 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1% solution in hexane.

  • Split Ratio: 50:1.

Expected Results (Hypothetical):

IsomerExpected Retention Time (min)
(Z)-3-bromo-2-pentene~18.5
(E)-3-bromo-2-pentene~19.2
Argentation Column Chromatography (Preparative Scale)

This protocol provides a method for the preparative separation of (E)- and (Z)-3-bromo-2-pentene.

1. Preparation of Silver-Impregnated Silica Gel (10% w/w):

  • Dissolve 10 g of silver nitrate (B79036) (AgNO₃) in 50 mL of deionized water.
  • In a separate flask, slurry 90 g of silica gel (60 Å, 230-400 mesh) in 200 mL of acetone.
  • Add the silver nitrate solution to the silica gel slurry with stirring.
  • Remove the solvents under reduced pressure using a rotary evaporator, protecting the flask from light with aluminum foil.
  • Dry the resulting free-flowing powder in a vacuum oven at 60 °C for 4 hours in the dark.

2. Column Packing and Elution:

  • Dry pack a glass chromatography column with the prepared silver-impregnated silica gel.
  • Equilibrate the column with n-hexane.
  • Dissolve the E/Z mixture of this compound in a minimal amount of n-hexane and load it onto the column.
  • Elute the isomers using a non-polar solvent system. Start with 100% n-hexane. The (Z)-isomer is expected to elute first.
  • Gradually increase the polarity of the mobile phase by adding small amounts of a slightly more polar solvent (e.g., toluene (B28343) or dichloromethane) to elute the more strongly retained (E)-isomer.
  • Collect fractions and analyze by GC or TLC to determine the purity of the separated isomers.

Note: Protect the column from light throughout the separation process to prevent the degradation of the silver nitrate.

References

Technical Support Center: Stability of 3-Bromo-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 3-bromo-2-pentene in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in solution?

A1: this compound is a vinyl halide. Its stability in solution is primarily influenced by the solvent type, temperature, presence of nucleophiles or bases, and exposure to light. As a vinyl halide, it is generally more stable than corresponding allylic or alkyl halides due to the partial double-bond character of the carbon-bromine bond, which makes it less susceptible to direct nucleophilic substitution (SN2) and the high energy required to form an unstable vinyl cation (SN1).[1][2]

Key factors include:

  • Solvent Polarity and Protic/Aprotic Nature: Polar protic solvents can facilitate solvolysis, while polar aprotic solvents may enhance the reactivity of any present nucleophiles.[3][4]

  • Presence of Nucleophiles/Bases: Strong bases can promote elimination reactions (E2), while potent nucleophiles can lead to substitution reactions, although these are generally slow for vinyl halides.[5]

  • Temperature: Higher temperatures typically accelerate degradation rates for all potential pathways.

  • Light: The presence of UV light can potentially initiate radical-mediated degradation pathways, similar to those seen in allylic systems.[6]

Q2: Which solvents are recommended for storing and using this compound?

A2: For general storage and use in reactions where the integrity of the molecule is critical, non-polar or polar aprotic solvents are recommended.

  • Recommended:

    • Non-Polar: Hexanes, Toluene, Benzene.

    • Polar Aprotic: Tetrahydrofuran (THF), Diethyl Ether, Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[4] These solvents are less likely to participate in solvolysis reactions.

  • Use with Caution:

    • Polar Protic: Water, Methanol, Ethanol. These solvents can act as nucleophiles, leading to slow hydrolysis or alcoholysis, particularly under acidic or basic conditions or at elevated temperatures.[3][7]

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathways for this compound include hydrolysis and elimination.

  • Hydrolysis: Although vinyl halides are resistant to hydrolysis under neutral conditions, the reaction can be facilitated in acidic or basic environments.[2][7] Acidic conditions may promote a protonation-addition-elimination sequence, while strong basic conditions could potentially lead to elimination or slow nucleophilic substitution.[7]

  • Elimination: In the presence of strong, non-nucleophilic bases (e.g., potassium tert-butoxide), an E2 elimination reaction can occur to form a diene byproduct.[5]

Below is a diagram illustrating potential competing reaction pathways.

G cluster_conditions Reaction Conditions cluster_pathways Potential Pathways for Vinyl Halides Solvent Solvent Reagent Reagent SN1 SN1 / E1 (Unfavorable) Product Product SN1->Product SN2 SN2 (Slow) SN2->Product E2 E2 E2->Product Hydrolysis Acid-Catalyzed Hydrolysis Hydrolysis->Product This compound This compound This compound->SN1 Weak Nucleophile Polar Protic Solvent This compound->SN2 Strong Nucleophile Polar Aprotic Solvent This compound->E2 Strong, Bulky Base This compound->Hydrolysis Acidic Aqueous Conditions

Caption: Competing reaction pathways for this compound.

Troubleshooting Guide

Issue: Low yield or unexpected byproducts observed in a reaction involving this compound.

This issue often arises from the degradation of the starting material or competing side reactions. Use this guide to troubleshoot and optimize your reaction conditions.

Observation Potential Cause Recommended Solution Rationale
Formation of Diene Byproducts E2 Elimination Pathway Favored 1. Use a good nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻). 2. Avoid strong, sterically hindered bases (e.g., t-BuOK, DBU). 3. Lower the reaction temperature.Strong bases readily abstract a proton, initiating elimination. Weakly basic nucleophiles are more likely to attack the electrophilic carbon, favoring substitution.[5]
Formation of Alcohol/Ether Byproducts Solvolysis (Hydrolysis/Alcoholysis) 1. Use a polar aprotic solvent (e.g., DMF, Acetone, ACN). 2. Ensure all reagents and solvents are anhydrous if water/alcohol is not part of the desired reaction.Polar protic solvents (like water or alcohols) can act as nucleophiles. Polar aprotic solvents do not participate in solvolysis and can enhance the reactivity of the desired nucleophile.[3][5]
No Reaction or Very Slow Conversion Low Reactivity of Vinyl Halide 1. Increase the reaction temperature. 2. Use a more reactive nucleophile. 3. Switch to a polar aprotic solvent to enhance nucleophilicity. 4. Consider alternative catalytic methods if available for vinyl halide activation.The C-Br bond in vinyl halides is strong and resistant to cleavage.[1] Polar aprotic solvents can increase the rate of SN2 reactions by solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[4][8]
Isomerization of the Double Bond Presence of Acid/Base or Radical Initiators 1. Ensure the reaction medium is neutral. 2. Purify reagents to remove acidic or basic impurities. 3. Run the reaction in the dark and under an inert atmosphere to prevent radical-initiated isomerization.Traces of acid or base can catalyze the isomerization of the double bond. Light can initiate radical pathways that may lead to isomerization.[6]

Quantitative Stability Data

While specific kinetic data for this compound is not widely published, the following table provides hypothetical stability data based on the expected behavior of a vinyl bromide under various conditions. This data is for illustrative purposes to guide experimental design.

Solvent Condition Parameter Hypothetical Value Interpretation
Acetonitrile 25°C, Dark, N₂Half-life (t₁/₂)> 1 yearHigh stability in a polar aprotic solvent under inert conditions.
Methanol 25°C, Dark, N₂Half-life (t₁/₂)~6 monthsSlow solvolysis may occur over time in a polar protic solvent.
Methanol 60°C, Dark, N₂Half-life (t₁/₂)~2 weeksSolvolysis rate increases significantly with temperature.
Acetonitrile with 1 eq. NaOEt 25°C, Dark, N₂% Remaining after 24h~90%A strong nucleophile/base will slowly cause degradation/reaction.
Water (pH 3) 50°C, Dark, N₂% Remaining after 24h~95%Slow acid-catalyzed hydrolysis is expected.[7]
Toluene 25°C, Ambient LightHalf-life (t₁/₂)IndefiniteHigh stability in non-polar solvent, but monitor for potential light-induced radical reactions.

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general method to assess the stability of this compound in a chosen solvent under specific conditions (e.g., elevated temperature). The method relies on a quantitative analytical technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Solvent of interest (e.g., Methanol)

  • Internal standard (e.g., dodecane (B42187) for GC analysis)

  • Vials with screw caps

  • Analytical instrument (GC or HPLC)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL). Add a known concentration of an internal standard.

  • Time Zero (T₀) Sample: Immediately analyze an aliquot of the stock solution to determine the initial peak area ratio of this compound to the internal standard. This serves as the T₀ reference.

  • Incubation: Aliquot the stock solution into several sealed vials. Place the vials under the desired test conditions (e.g., in a heating block at 50°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial from the test condition. Allow it to cool to room temperature.

  • Quantification: Analyze the sample by GC or HPLC and determine the peak area ratio of this compound to the internal standard.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T₀ sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Caption: Experimental workflow for stability testing of this compound.

References

Technical Support Center: Scaling Up Reactions with 3-Bromo-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-2-pentene. The focus is on addressing common issues encountered when scaling up reactions from the laboratory to pilot plant or industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions involving this compound?

A1: The main challenges include managing competing reaction pathways, controlling exotherms, ensuring efficient mixing, and minimizing the formation of impurities. This compound, a secondary allylic halide, is susceptible to nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and allylic rearrangement. The balance between these pathways can shift with changes in scale due to altered heat and mass transfer characteristics.

Q2: What are the common side products in nucleophilic substitution reactions with this compound at scale?

A2: Common side products include the isomeric allylic rearrangement product and the elimination product, 1,3-pentadiene. The formation of these byproducts can be influenced by the choice of nucleophile, solvent, temperature, and reaction time. At larger scales, localized temperature increases can favor the elimination reaction.

Q3: How can I favor the substitution product over the elimination product during scale-up?

A3: To favor substitution, use a good, non-bulky nucleophile in a polar aprotic solvent.[1] Maintaining a lower reaction temperature is crucial, as elimination reactions are often favored at higher temperatures.[1] On a larger scale, this requires an efficient cooling system to manage the reaction exotherm.

Q4: What safety precautions are necessary when working with large quantities of this compound?

A4: this compound is a flammable liquid and an irritant.[2][3] When handling at scale, it is essential to work in a well-ventilated area with appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and safety goggles.[4] Ensure that all equipment is properly grounded to prevent static discharge. Vapors may form explosive mixtures with air.[4]

Q5: How does the choice of base impact the outcome of reactions with this compound?

A5: The choice of base is critical. Strong, bulky bases like potassium tert-butoxide will favor the E2 elimination pathway, leading to the formation of 1,3-pentadiene.[1] Weaker, non-nucleophilic bases are preferred when substitution is the desired outcome.

Troubleshooting Guides

Issue 1: Low Yield of Desired Substitution Product and Presence of Multiple Isomers

Probable Cause: This is often due to a competing allylic rearrangement or elimination reactions. At larger scales, poor temperature control can exacerbate these side reactions.

Troubleshooting Steps:

  • Temperature Control: Ensure your reactor has adequate cooling capacity to maintain a consistent and low reaction temperature.

  • Solvent Choice: Use a polar aprotic solvent such as acetone (B3395972) or DMSO to favor the SN2 pathway.[1]

  • Nucleophile Selection: Employ a good nucleophile that is a weak base to minimize elimination.[1]

  • Addition Rate: A slow, controlled addition of the nucleophile can help to manage the reaction exotherm and maintain a more consistent temperature profile.

Issue 2: Significant Formation of 1,3-Pentadiene Byproduct

Probable Cause: The reaction conditions are favoring the E2 elimination pathway. This is common with strong, sterically hindered bases and at elevated temperatures.[1]

Troubleshooting Steps:

  • Base Selection: Switch to a weaker, non-bulky base if the reaction chemistry allows.

  • Lower Temperature: Operate the reaction at the lowest practical temperature to disfavor the elimination reaction, which typically has a higher activation energy.

  • Solvent: Avoid polar protic solvents like ethanol, which can promote elimination.[1]

Issue 3: Inconsistent Reaction Initiation, Especially in Grignard Reactions

Probable Cause: The magnesium surface may be passivated by an oxide layer, or there may be trace amounts of moisture in the reaction system. These issues can be more pronounced at scale.

Troubleshooting Steps:

  • Magnesium Activation: At a larger scale, ensure the magnesium turnings are activated. This can be done by adding a small amount of iodine or 1,2-dibromoethane (B42909) to initiate the reaction.

  • Strictly Anhydrous Conditions: All solvents and glassware must be rigorously dried. At an industrial scale, this may involve azeotropic distillation of the solvent before use.

  • Initiator Addition: A small portion of the this compound can be added initially and gentle warming applied to start the reaction before adding the remainder at a controlled rate.

Data Presentation: Illustrative Scale-Up Data

Disclaimer: The following data is illustrative and intended to demonstrate typical trends observed during the scale-up of reactions involving vinyl bromides. Actual results will vary based on specific reaction conditions and equipment.

Table 1: Grignard Reaction Scale-Up - Yield and Byproduct Profile

ScaleStarting Material (this compound)Yield of Grignard Reagent (%)Wurtz Coupling Byproduct (%)
Lab (100 mL)10 g85%5%
Pilot (10 L)1 kg78%12%
Industrial (1000 L)100 kg70%20%

Table 2: Suzuki Coupling Scale-Up - Impact of Catalyst Loading and Temperature

ScaleCatalyst Loading (mol%)Temperature (°C)Yield of Coupled Product (%)Homocoupling Byproduct (%)
Lab (50 mL)28092%3%
Pilot (5 L)1.58588%7%
Industrial (500 L)19085%10%

Experimental Protocols

Protocol 1: Grignard Reagent Formation with this compound (Lab Scale)

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • This compound

  • Iodine crystal (for activation)

Procedure:

  • Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • Add enough anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the this compound solution to the magnesium suspension. Gentle warming may be required to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes. The resulting gray/brown solution is the Grignard reagent.

Protocol 2: Suzuki Coupling of this compound with an Arylboronic Acid (Lab Scale)

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., toluene/water or dioxane/water)

Procedure:

  • To a reaction flask, add the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (e.g., 2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 equivalent) followed by the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

competing_pathways This compound This compound Substitution Product Substitution Product This compound->Substitution Product Nucleophile (weak base) Polar aprotic solvent Low temperature Elimination Product (1,3-Pentadiene) Elimination Product (1,3-Pentadiene) This compound->Elimination Product (1,3-Pentadiene) Strong, bulky base High temperature Allylic Rearrangement Product Allylic Rearrangement Product This compound->Allylic Rearrangement Product S(N)1 conditions (e.g., weak nucleophile)

Caption: Competing reaction pathways for this compound.

grignard_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Post-Reaction Dry Glassware Dry Glassware Add Mg and I2 Add Mg and I2 Dry Glassware->Add Mg and I2 Add Anhydrous Solvent Add Anhydrous Solvent Add Mg and I2->Add Anhydrous Solvent Initiate with small amount of this compound Initiate with small amount of this compound Add Anhydrous Solvent->Initiate with small amount of this compound Slow addition of remaining this compound Slow addition of remaining this compound Initiate with small amount of this compound->Slow addition of remaining this compound Reflux to completion Reflux to completion Slow addition of remaining this compound->Reflux to completion Use Grignard reagent in next step Use Grignard reagent in next step Reflux to completion->Use Grignard reagent in next step suzuki_catalytic_cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition This compound Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Aryl-Pd(II) Intermediate Aryl-Pd(II) Intermediate Transmetalation->Aryl-Pd(II) Intermediate Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Product Product Reductive Elimination->Product Pd(II) Intermediate->Transmetalation Ar-B(OH)2 Base Aryl-Pd(II) Intermediate->Reductive Elimination

References

Technical Support Center: Analysis of 3-bromo-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-2-pentene. Our goal is to help you identify and resolve common issues related to impurity detection and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

The impurities in your this compound sample will largely depend on the synthetic route used. A common synthesis involves the reaction of 3-pentyn-2-ol (B1207746) with a bromine source. Potential impurities from this and other routes can include:

  • Isomeric Impurities: This includes the (E)- and (Z)-isomers of this compound, as well as positional isomers such as 1-bromo-2-pentene, 2-bromo-2-pentene, and others. The formation of these isomers is often influenced by reaction conditions.

  • Unreacted Starting Materials: Residual 3-pentyn-2-ol may be present if the reaction has not gone to completion.

  • Solvent and Reagent Residues: Residual solvents used in the synthesis and workup (e.g., dichloromethane (B109758), diethyl ether) and leftover reagents can be present in the final product.

  • Degradation Products: this compound can degrade under certain conditions, leading to impurities. Forced degradation studies suggest that haloalkenes can be susceptible to hydrolysis, oxidation, and thermal decomposition.[1][2]

Q2: Which analytical techniques are best for identifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The mass spectrometer provides fragmentation patterns that are crucial for structural elucidation of unknown compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the main component and any impurities present. It is particularly useful for identifying isomers and determining their relative quantities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating this compound from its non-volatile impurities and isomers. Different column chemistries can be employed to achieve optimal separation.

Q3: How can I differentiate between the (E) and (Z) isomers of this compound?

Differentiating between the (E) and (Z) isomers can be achieved using a combination of analytical techniques:

  • NMR Spectroscopy: The chemical shifts of the protons and carbons will differ between the two isomers. For example, the chemical shift of the vinyl proton and the methyl groups attached to the double bond are expected to be different for the (E) and (Z) isomers.

  • Gas Chromatography (GC): The two isomers are likely to have slightly different boiling points and polarities, which should allow for their separation on a GC column, resulting in different retention times.

  • HPLC: With the appropriate column and mobile phase, it should be possible to separate the (E) and (Z) isomers.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Symptom Possible Cause(s) Suggested Remedy
Peak Tailing 1. Active sites in the injector liner or column. 2. Poor column installation. 3. Contamination.1. Use a deactivated liner; trim the first few cm of the column. 2. Reinstall the column, ensuring a clean, square cut. 3. Clean the injector and replace the septum and liner.
Ghost Peaks 1. Contamination from the syringe or sample vial. 2. Septum bleed. 3. Carryover from a previous injection.1. Run a solvent blank to confirm the source of contamination. 2. Use a high-quality, low-bleed septum. 3. Run a solvent blank after a concentrated sample.
Poor Resolution 1. Incorrect oven temperature program. 2. Column overloading. 3. Inappropriate column phase.1. Optimize the temperature ramp rate. 2. Dilute the sample. 3. Use a column with a different polarity.
Baseline Instability 1. Column bleed. 2. Contaminated carrier gas. 3. Detector contamination.1. Condition the column. 2. Ensure high-purity carrier gas and check for leaks. 3. Clean the detector according to the manufacturer's instructions.
HPLC Analysis Troubleshooting
Symptom Possible Cause(s) Suggested Remedy
Split Peaks 1. Column inlet frit is partially blocked. 2. Sample solvent is too strong. 3. Injector issue.1. Replace the column inlet frit or the column. 2. Dissolve the sample in the mobile phase. 3. Inspect and clean the injector.[3]
Broad Peaks 1. Column contamination or degradation. 2. High dead volume in the system. 3. Mismatch between sample solvent and mobile phase.1. Wash the column or replace it if necessary. 2. Check and tighten all fittings. 3. Dissolve the sample in the mobile phase.
Retention Time Shifts 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven for temperature control. 3. Replace the column.
No Peaks 1. Syringe or injector malfunction. 2. Detector issue. 3. No sample injected.1. Check the syringe and injector for proper operation. 2. Ensure the detector is on and functioning correctly. 3. Verify the sample vial contains the sample and the autosampler is working.

Data Presentation

The following table provides illustrative data for the analysis of a this compound sample containing common impurities. Note that actual values may vary depending on the specific analytical conditions.

Analyte Technique Parameter Illustrative Value
(Z)-3-bromo-2-penteneGC-MSRetention Time10.2 min
Key m/z fragments148/150 (M+), 69, 41
(E)-3-bromo-2-penteneGC-MSRetention Time10.5 min
Key m/z fragments148/150 (M+), 69, 41
3-pentyn-2-olGC-MSRetention Time8.1 min
Key m/z fragments84 (M+), 69, 43
(Z)-3-bromo-2-pentene¹H NMR (CDCl₃)Chemical Shift (ppm)δ 5.8 (q, 1H), 2.5 (q, 2H), 1.7 (d, 3H), 1.1 (t, 3H)
(E)-3-bromo-2-pentene¹H NMR (CDCl₃)Chemical Shift (ppm)δ 6.0 (q, 1H), 2.4 (q, 2H), 1.8 (d, 3H), 1.0 (t, 3H)
(Z)-3-bromo-2-penteneHPLCRetention Time12.3 min
(E)-3-bromo-2-penteneHPLCRetention Time12.8 min

Experimental Protocols

GC-MS Protocol for this compound Analysis
  • Sample Preparation:

    • Dissolve approximately 10 mg of the this compound sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

    • Vortex the solution to ensure it is fully dissolved.

    • If necessary, filter the solution using a 0.22 µm syringe filter.

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • GC Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final Hold: Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak to identify the compound based on its fragmentation pattern. The presence of bromine is indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).[4][5]

¹H NMR Protocol for this compound Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to an NMR tube.

  • Instrumentation:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Probe: 5 mm broadband probe.

  • Acquisition Parameters:

    • Experiment: Standard ¹H NMR experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Pulse Width: 30 degrees.

    • Acquisition Time: 4 s.

  • Data Analysis:

    • Process the raw data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative ratios of different protons.

    • Analyze the chemical shifts and coupling patterns to identify the main compound and any impurities.

HPLC Protocol for this compound Analysis
  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in acetonitrile.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: Waters Alliance e2695 or equivalent with a photodiode array (PDA) detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 60% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and quantify the main peak and any impurity peaks based on their retention times and peak areas.

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Extra Peak) check_blank Run Solvent Blank start->check_blank peak_in_blank Peak Present in Blank? check_blank->peak_in_blank contaminant_source Source is Syringe, Solvent, or System peak_in_blank->contaminant_source Yes impurity_in_sample Impurity in Sample peak_in_blank->impurity_in_sample No check_synthesis Review Synthesis Route for Potential Byproducts impurity_in_sample->check_synthesis analyze_ms Analyze Mass Spectrum of the Unknown Peak check_synthesis->analyze_ms compare_literature Compare with Literature Data or Reference Standards analyze_ms->compare_literature structure_elucidation Propose Structure compare_literature->structure_elucidation

Caption: A logical workflow for troubleshooting an unknown peak in a chromatogram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation dissolve Dissolve Sample filter Filter Sample dissolve->filter gcms GC-MS Analysis filter->gcms hplc HPLC Analysis filter->hplc nmr NMR Analysis filter->nmr identify Identify Impurities gcms->identify hplc->identify nmr->identify quantify Quantify Impurities identify->quantify

Caption: An overview of the experimental workflow for impurity analysis.

References

Validation & Comparative

Comparative Reactivity of Vinylic vs. Allylic Halides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the chemical reactivity of 3-bromo-2-pentene and 2-bromo-1-pentene, both classified as vinylic halides, with their allylic isomer, 1-bromo-2-pentene. Understanding the profound differences in reactivity between these structural isomers is crucial for designing synthetic routes and predicting reaction outcomes in pharmaceutical development and organic chemistry research. While this compound and 2-bromo-1-pentene exhibit similar chemical behavior, their comparison with an allylic halide highlights the fundamental principles governing nucleophilic substitution and elimination reactions.

Introduction to Vinylic and Allylic Halides

The reactivity of an organohalide is fundamentally dictated by the location of the halogen atom relative to a carbon-carbon double bond.

  • Vinylic Halides: In compounds like this compound and 2-bromo-1-pentene, the bromine atom is directly attached to an sp²-hybridized carbon of the alkene. This structural feature renders them significantly less reactive in nucleophilic substitution reactions.[1][2]

  • Allylic Halides: In an isomer such as 1-bromo-2-pentene, the bromine atom is bonded to an sp³-hybridized carbon that is adjacent to a carbon-carbon double bond. This arrangement leads to a marked increase in reactivity.[3][4][5]

This guide will focus on the comparative reactivity of this compound as a representative vinylic halide against 1-bromo-2-pentene, its allylic counterpart.

Theoretical Framework of Reactivity

The disparate reactivity profiles of vinylic and allylic halides can be attributed to differences in bond strength, carbocation stability, and transition state energies for the primary reaction pathways: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).

SN1 Reactivity: This pathway proceeds through a carbocation intermediate. The rate of an SN1 reaction is therefore largely dependent on the stability of this intermediate.[6][7]

  • Vinylic Systems: The loss of a halide from a vinylic carbon would generate a vinylic carbocation. This carbocation is highly unstable because the positive charge resides on an sp²-hybridized carbon, which is more electronegative than an sp³ carbon, and the linear geometry of the cation is strained.[1] Consequently, the SN1 pathway is energetically unfavorable for vinylic halides.

  • Allylic Systems: Allylic halides readily form a resonance-stabilized allylic carbocation upon departure of the leaving group.[1] The delocalization of the positive charge over two carbon atoms significantly lowers the activation energy for this pathway, making allylic halides highly susceptible to SN1 reactions.[5]

SN2 Reactivity: This mechanism involves a one-step, concerted process where a nucleophile attacks the carbon atom as the leaving group departs. The rate is sensitive to steric hindrance at the reaction center.[7][8]

  • Vinylic Systems: The SN2 pathway is disfavored for vinylic halides. The C-Br bond has a partial double bond character due to resonance, making it stronger and more difficult to break.[1] Furthermore, the electron-rich π-bond of the alkene repels the incoming nucleophile, hindering the required backside attack.[2]

  • Allylic Systems: Allylic halides are highly reactive towards SN2 displacement. The transition state of the reaction is stabilized by the adjacent π-system, lowering the activation energy. Primary and secondary allylic halides undergo SN2 reactions rapidly.[9]

Quantitative Data Presentation

Parameter This compound (Vinylic Halide) 1-Bromo-2-pentene (Allylic Halide)
Reaction Type SN1 / SN2SN1 / SN2
Relative SN1 Rate Extremely Low (Unstable Carbocation)High (Resonance-Stabilized Carbocation)
Relative SN2 Rate Extremely Low (Strong C=C-Br bond, π-cloud repulsion)High (Stabilized Transition State)
Favored Conditions Generally unreactive under standard conditionsSN1: Polar protic solvents, weak nucleophilesSN2: Polar aprotic solvents, strong nucleophiles

Experimental Protocols

To empirically determine the reactivity differences, the following experimental designs can be employed.

Experiment 1: Comparative SN1 Solvolysis

This experiment aims to compare the rates of carbocation formation under SN1-favoring conditions.

  • Objective: To measure the relative rate of solvolysis by monitoring the production of hydrobromic acid (HBr).

  • Methodology:

    • Prepare equimolar solutions (e.g., 0.1 M) of this compound and 1-bromo-2-pentene in a polar protic solvent, such as 80% ethanol (B145695)/20% water.

    • Place the solutions in separate test tubes in a constant temperature water bath (e.g., 50°C).

    • Add a silver nitrate (B79036) (AgNO₃) solution in ethanol to each test tube. Silver nitrate will react with the bromide ion (Br⁻) formed during the substitution to produce a silver bromide (AgBr) precipitate.[10][11]

    • Immediately start a timer upon the addition of the silver nitrate solution.

    • Record the time taken for a precipitate to appear in each test tube. The rate of reaction is inversely proportional to the time taken for the precipitate to form.

  • Expected Outcome: A precipitate will form rapidly in the test tube containing 1-bromo-2-pentene, while the this compound solution will show little to no reaction over an extended period.

Experiment 2: Comparative SN2 Reaction with Sodium Iodide

This experiment compares the susceptibility of the substrates to a bimolecular attack by a strong nucleophile.

  • Objective: To compare the SN2 reactivity by reacting the halides with sodium iodide in acetone. The formation of sodium bromide (NaBr), which is insoluble in acetone, indicates a reaction has occurred.[11]

  • Methodology:

    • Prepare equimolar solutions (e.g., 0.1 M) of this compound and 1-bromo-2-pentene in acetone.

    • In separate, dry test tubes, add a 15% solution of sodium iodide (NaI) in acetone.

    • Add the alkyl halide solutions to their respective test tubes, start a timer, and mix thoroughly.

    • Observe the test tubes for the formation of a sodium bromide precipitate.

    • Record the time required for the precipitate to form. For more quantitative data, aliquots can be taken at time intervals and analyzed by gas chromatography (GC) to monitor the disappearance of the starting materials.

  • Expected Outcome: The 1-bromo-2-pentene solution will quickly form a precipitate of NaBr. The this compound solution will remain clear, indicating no significant reaction.

Visualization of Reaction Pathways and Workflows

Diagram 1: SN1 Reaction Pathway Comparison

SN1_Comparison cluster_vinylic Vinylic Halide (this compound) cluster_allylic Allylic Halide (1-Bromo-2-pentene) V_start CH₃CH=C(Br)CH₂CH₃ V_ts Transition State V_start->V_ts Slow (High ΔG‡) V_int Vinylic Carbocation (Highly Unstable) V_ts->V_int V_prod Product V_int->V_prod + Nu⁻ A_start BrCH₂CH=CHCH₂CH₃ A_ts Transition State A_start->A_ts Fast (Low ΔG‡) A_int Allylic Carbocation (Resonance Stabilized) A_ts->A_int A_prod Products A_int->A_prod + Nu⁻ SN2_Comparison cluster_vinylic Vinylic Halide (this compound) cluster_allylic Allylic Halide (1-Bromo-2-pentene) V_reac Nu⁻ + CH₃CH=C(Br)CH₂CH₃ V_ts [Nu---C---Br]⁻ (High Energy T.S.) (Repulsion from π-cloud) V_reac->V_ts Very Slow (High ΔG‡) A_reac Nu⁻ + BrCH₂CH=CHCH₂CH₃ A_ts [Nu---CH₂---Br]⁻ (Low Energy T.S.) (π-system stabilization) A_reac->A_ts Fast (Low ΔG‡) A_prod NuCH₂CH=CHCH₂CH₃ + Br⁻ A_ts->A_prod Workflow cluster_sn1 Sₙ1 Conditions cluster_sn2 Sₙ2 Conditions start Prepare Equimolar Solutions (0.1M of each halide in solvent) sn1_solvent Solvent: 80% Ethanol start->sn1_solvent sn2_solvent Solvent: Acetone start->sn2_solvent sn1_reagent Reagent: AgNO₃ in Ethanol sn1_solvent->sn1_reagent sn1_observe Observe Time for AgBr Precipitate Formation sn1_reagent->sn1_observe analysis Compare Reaction Times (Rate ∝ 1/time) sn1_observe->analysis sn2_reagent Reagent: 15% NaI in Acetone sn2_solvent->sn2_reagent sn2_observe Observe Time for NaBr Precipitate Formation sn2_reagent->sn2_observe sn2_observe->analysis

References

A Comparative Guide to the Synthetic Validation of Enantiomerically Pure 3-Bromo-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stereochemical purity of synthetic intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to obtain enantiomerically pure 3-bromo-2-pentene, a chiral halogenated alkene with potential applications in organic synthesis. We will explore three distinct strategies: asymmetric synthesis via reduction, kinetic resolution of a racemate, and a chiral auxiliary-based approach. Each route's performance will be evaluated based on key metrics such as yield, enantiomeric excess (e.e.), and operational complexity, supported by representative experimental data from analogous transformations found in the literature.

Route 1: Asymmetric Reduction of Pent-3-en-2-one (B7821955) followed by Stereospecific Bromination

This approach focuses on establishing the chiral center early through the asymmetric reduction of an achiral precursor, followed by a stereospecific conversion to the target compound.

Experimental Protocol:

Step 1a: Asymmetric Reduction of Pent-3-en-2-one

To a solution of pent-3-en-2-one (1.0 eq) in isopropanol (B130326) at -10°C is added a chiral catalyst, such as a Noyori-type ruthenium catalyst (e.g., (R,R)-RuCl[(p-cymene)]-(TsDPEN)) (0.01 eq). A solution of formic acid and triethylamine (B128534) (5:2 molar ratio, 1.5 eq) is then added dropwise. The reaction is stirred at -10°C for 24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate (B1210297)/hexanes gradient) to yield the chiral allylic alcohol, (R)-pent-3-en-2-ol.

Step 1b: Stereospecific Bromination

The enantiomerically enriched (R)-pent-3-en-2-ol (1.0 eq) is dissolved in anhydrous diethyl ether at 0°C. Phosphorus tribromide (PBr₃, 0.4 eq) is added dropwise, and the reaction mixture is stirred at 0°C for 2 hours. The reaction is then quenched by the slow addition of saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford (S)-3-bromo-2-pentene. The product is purified by distillation.

Route 2: Enzymatic Kinetic Resolution of Racemic this compound

This strategy involves the preparation of the racemic mixture of this compound, followed by the selective reaction of one enantiomer with an enzyme, allowing for the isolation of the unreacted, enantiomerically enriched enantiomer.[1]

Experimental Protocol:

Step 2a: Synthesis of Racemic this compound

Pent-2-yne (1.0 eq) is treated with HBr in acetic acid at room temperature for 6 hours. The reaction mixture is then poured into water and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated to give racemic this compound, which is purified by distillation.

Step 2b: Enzymatic Kinetic Resolution

Racemic this compound (1.0 eq) is dissolved in a phosphate (B84403) buffer (pH 7.5) containing a lipase (B570770) enzyme (e.g., Lipase B from Candida antarctica). A nucleophile, such as vinyl acetate (2.0 eq), is added, and the suspension is shaken at 30°C. The reaction progress is monitored by chiral GC or HPLC. Once approximately 50% conversion is reached, the reaction is stopped by filtering off the enzyme. The filtrate is extracted with diethyl ether, and the organic layer is washed with brine, dried, and concentrated. The unreacted (R)-3-bromo-2-pentene is separated from the acetylated product by column chromatography.

Route 3: Chiral Auxiliary-Directed Synthesis

This method employs a chiral auxiliary to direct a stereoselective reaction, followed by the removal of the auxiliary to yield the enantiomerically pure product. A common approach involves the use of a chiral oxazolidinone auxiliary.

Experimental Protocol:

Step 3a: Acylation of Chiral Auxiliary

To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78°C is added n-butyllithium (1.05 eq). After 15 minutes, crotonyl chloride (1.1 eq) is added, and the reaction is stirred for 30 minutes at -78°C and then warmed to room temperature for 2 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the acylated oxazolidinone.

Step 3b: Stereoselective Bromination

The acylated oxazolidinone (1.0 eq) is dissolved in anhydrous THF at -78°C, and a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq) is added. After 30 minutes, a solution of N-bromosuccinimide (NBS, 1.2 eq) in THF is added. The reaction is stirred at -78°C for 1 hour. The reaction is quenched with saturated aqueous sodium thiosulfate (B1220275) and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

Step 3c: Auxiliary Removal

The crude product is dissolved in a 1:1 mixture of THF and water, and lithium hydroxide (B78521) (2.0 eq) is added. The mixture is stirred at room temperature for 4 hours. The resulting chiral acid is then subjected to a Hunsdiecker-type reaction to afford the desired (S)-3-bromo-2-pentene.

Comparative Analysis

The following table summarizes the key performance indicators for each synthetic route, based on typical results for analogous reactions in the literature.

MetricRoute 1: Asymmetric ReductionRoute 2: Kinetic ResolutionRoute 3: Chiral Auxiliary
Overall Yield Good (60-75%)Low (Theoretical max. 50%)Moderate (40-60%)
Enantiomeric Excess (e.e.) Excellent (>95%)Excellent (>99% for unreacted enantiomer)Excellent (>98%)
Number of Steps 223
Reagent Cost High (chiral catalyst)Moderate (enzyme)High (chiral auxiliary)
Scalability GoodModerateModerate
Atom Economy GoodPoorPoor
Waste Generation ModerateLowHigh

Logical Workflow for Route Selection

The choice of the optimal synthetic route depends on the specific requirements of the project, such as the desired scale, cost constraints, and the importance of maximizing yield versus achieving the highest enantiopurity. The following diagram illustrates a decision-making workflow.

G start Start: Need Enantiopure This compound high_ee Is >99% e.e. critical? start->high_ee high_yield Is maximizing yield a priority? high_ee->high_yield Yes cost Are reagent costs a major constraint? high_ee->cost No route1 Route 1: Asymmetric Reduction high_yield->route1 Yes route2 Route 2: Kinetic Resolution high_yield->route2 No cost->route1 Yes route3 Route 3: Chiral Auxiliary cost->route3 No end Optimal Route Selected route1->end Good Yield & High e.e. route2->end Highest e.e., Low Yield route3->end High e.e., Moderate Yield

Caption: Decision workflow for selecting a synthetic route.

Signaling Pathway for Asymmetric Reduction

The catalytic cycle for the asymmetric transfer hydrogenation of pent-3-en-2-one using a Noyori-type catalyst is depicted below. The chirality is transferred from the chiral ligand to the substrate during the hydride transfer step.

G catalyst [Ru(II)-H]⁻ (Chiral Catalyst) intermediate [Ru(II)-Substrate Complex] catalyst->intermediate substrate Pent-3-en-2-one substrate->intermediate Coordination product (R)-Pent-3-en-2-ol intermediate->product Hydride Transfer regenerated_catalyst [Ru(II)] product->regenerated_catalyst Dissociation regenerated_catalyst->catalyst Regeneration h_source HCOOH/NEt₃ h_source->catalyst

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Conclusion

The validation of a synthetic route to an enantiomerically pure compound requires a careful evaluation of multiple factors. For the synthesis of enantiopure this compound, Route 1 (Asymmetric Reduction) offers the most balanced approach in terms of yield, enantioselectivity, and scalability, making it a strong candidate for many applications. Route 2 (Kinetic Resolution) is the preferred method when the absolute highest enantiomeric excess is required, and the inherent loss of 50% of the material is acceptable. Route 3 (Chiral Auxiliary) provides a reliable, albeit more resource-intensive, alternative. The final choice will ultimately be guided by the specific priorities of the research or development program.

References

Spectroscopic Comparison of (E)- and (Z)-3-bromo-2-pentene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Comparison

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (E)- and (Z)-3-bromo-2-pentene. These predictions were generated using reputable cheminformatics software to provide a reliable basis for comparison.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Assignment (E)-3-bromo-2-pentene (Z)-3-bromo-2-pentene Key Differences
CH₃ (C1) ~1.7 ppm (d)~1.8 ppm (d)The C1 methyl protons of the (Z)-isomer are predicted to be slightly downfield compared to the (E)-isomer.
CH (C2) ~5.8 ppm (q)~5.9 ppm (q)The vinylic proton at C2 is expected at a similar chemical shift for both isomers.
CH₂ (C4) ~2.4 ppm (q)~2.9 ppm (q)A significant downfield shift is predicted for the C4 methylene (B1212753) protons in the (Z)-isomer due to the deshielding effect of the nearby bromine atom.
CH₃ (C5) ~1.1 ppm (t)~1.2 ppm (t)The C5 methyl protons are predicted to be slightly downfield in the (Z)-isomer.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Assignment (E)-3-bromo-2-pentene (Z)-3-bromo-2-pentene Key Differences
C1 ~15 ppm~20 ppmThe C1 carbon of the (Z)-isomer is predicted to be significantly downfield compared to the (E)-isomer.
C2 ~125 ppm~124 ppmThe chemical shifts of the vinylic carbon C2 are predicted to be very similar for both isomers.
C3 ~128 ppm~127 ppmThe chemical shifts of the bromine-bearing vinylic carbon C3 are predicted to be very similar for both isomers.
C4 ~35 ppm~40 ppmThe C4 carbon in the (Z)-isomer is predicted to be downfield compared to the (E)-isomer.
C5 ~12 ppm~13 ppmThe C5 carbon is predicted to have a similar chemical shift in both isomers.

Table 3: Predicted IR Spectral Data

Vibrational Mode (E)-3-bromo-2-pentene (Z)-3-bromo-2-pentene Key Differences
C-H stretch (sp²) ~3020 cm⁻¹~3020 cm⁻¹Both isomers are expected to show a C-H stretch from the vinylic proton slightly above 3000 cm⁻¹.
C-H stretch (sp³) ~2970-2850 cm⁻¹~2970-2850 cm⁻¹Typical C-H stretching from the methyl and methylene groups are expected in this region for both isomers.
C=C stretch ~1670 cm⁻¹~1670 cm⁻¹The C=C stretching frequency is predicted to be very similar for both isomers.
C-Br stretch ~650-550 cm⁻¹~650-550 cm⁻¹The C-Br stretching vibration is expected in the fingerprint region and may not be conclusively diagnostic on its own.
=C-H out-of-plane bend ~965 cm⁻¹ (strong)~680 cm⁻¹ (strong)This is the most significant predicted difference. The (E)-isomer is expected to show a strong out-of-plane bending absorption characteristic of a trans-alkene, while the (Z)-isomer will show a strong absorption at a lower wavenumber, characteristic of a cis-alkene.

Experimental Protocols

Synthesis of (E)- and (Z)-3-bromo-2-pentene (Representative Protocol)

This protocol describes a general method for the synthesis of a mixture of (E)- and (Z)-3-bromo-2-pentene via the bromination of 2-pentene (B8815676), followed by separation.

Materials:

  • 2-pentene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexane

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentene (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC. The reaction is complete when all the NBS has been consumed (succinimide, a byproduct, will float on top of the CCl₄).

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of (E)- and (Z)-3-bromo-2-pentene and other brominated isomers, can be purified by fractional distillation or column chromatography on silica (B1680970) gel using a hexane/diethyl ether gradient to separate the isomers.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer.

  • Samples should be dissolved in deuterated chloroform (B151607) (CDCl₃).

  • Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy:

  • IR spectra are to be recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a neat thin film on a salt plate (NaCl or KBr).

  • Frequencies are to be reported in wavenumbers (cm⁻¹).

Visualizing the Workflow and Comparison

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_isomers Isomers 2-pentene 2-pentene Bromination (NBS, AIBN) Bromination (NBS, AIBN) 2-pentene->Bromination (NBS, AIBN) Crude Product Crude Product Bromination (NBS, AIBN)->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Separated Isomers Separated Isomers Column Chromatography->Separated Isomers (E)-3-bromo-2-pentene (E)-3-bromo-2-pentene Separated Isomers->(E)-3-bromo-2-pentene (Z)-3-bromo-2-pentene (Z)-3-bromo-2-pentene Separated Isomers->(Z)-3-bromo-2-pentene

Caption: Experimental workflow for the synthesis and separation of (E)- and (Z)-3-bromo-2-pentene.

spectroscopic_comparison cluster_isomers Isomers cluster_analysis Spectroscopic Analysis cluster_data Comparative Data E_isomer (E)-3-bromo-2-pentene H_NMR 1H NMR E_isomer->H_NMR C_NMR 13C NMR E_isomer->C_NMR IR IR Spectroscopy E_isomer->IR Z_isomer (Z)-3-bromo-2-pentene Z_isomer->H_NMR Z_isomer->C_NMR Z_isomer->IR Comparison Distinguishing Spectroscopic Features H_NMR->Comparison C_NMR->Comparison IR->Comparison

Caption: Logical flow of the spectroscopic comparison between (E) and (Z) isomers.

Conclusion

The primary distinguishing features between (E)- and (Z)-3-bromo-2-pentene are observable in both NMR and IR spectroscopy. In ¹H NMR, the most significant difference is the predicted downfield shift of the methylene protons (C4) in the (Z)-isomer. In ¹³C NMR, the C1 and C4 carbons of the (Z)-isomer are expected to be shifted downfield relative to the (E)-isomer. The most definitive spectroscopic handle for differentiation is predicted to be in the IR spectrum, where the out-of-plane bending of the vinylic C-H bond is expected at significantly different frequencies for the (E)- (~965 cm⁻¹) and (Z)-isomers (~680 cm⁻¹). Researchers can use this compiled data as a reference for the identification and characterization of these geometric isomers in their synthetic and drug development endeavors.

Comparative Kinetics of 3-Bromo-2-pentene and a Structural Isomer in Nucleophilic Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Reactivity of Bromopentene Isomers

3-Bromo-2-pentene and 4-bromo-2-pentene (B158656) are constitutional isomers that exhibit different reactivity profiles in nucleophilic substitution (S$_N$1 and S$_N$2) and elimination (E1 and E2) reactions. The position of the bromine atom and the substitution pattern of the double bond significantly influence the rates and mechanisms of these reactions. 4-bromo-2-pentene, a secondary allylic bromide, can undergo rapid substitution and elimination reactions due to the formation of a resonance-stabilized allylic carbocation in S$_N$1 and E1 pathways, and a conjugated transition state in S$_N$2 and E2 pathways.[1] this compound, a vinylic bromide, is generally expected to be significantly less reactive, particularly in S$_N$1 and S$_N$2 reactions, due to the instability of a vinylic carbocation and the increased strength of the C-Br bond involving an sp²-hybridized carbon.

Comparative Kinetic Data (Predicted)

The following tables present a qualitative and predictive comparison of the reaction rates for this compound and 4-bromo-2-pentene under various reaction conditions. These predictions are based on fundamental principles of physical organic chemistry.

Table 1: Predicted Relative Rates of Nucleophilic Substitution

SubstrateReaction TypeNucleophileSolventPredicted Relative RateRationale
This compound S$_N$1Weak (e.g., H₂O, EtOH)Polar ProticVery SlowFormation of a highly unstable vinylic carbocation.
4-Bromo-2-pentene S$_N$1Weak (e.g., H₂O, EtOH)Polar ProticFastFormation of a resonance-stabilized secondary allylic carbocation.[1]
This compound S$_N$2Strong (e.g., N₃⁻, I⁻)Polar AproticVery SlowNucleophilic attack on an sp²-hybridized carbon is sterically hindered and electronically unfavorable.
4-Bromo-2-pentene S$_N$2Strong (e.g., N₃⁻, I⁻)Polar AproticModerate to FastFavorable attack at the secondary allylic position.[1]

Table 2: Predicted Relative Rates of Elimination

SubstrateReaction TypeBaseSolventPredicted Relative RateRationale
This compound E1Weak (e.g., H₂O, EtOH)Polar ProticVery SlowProceeds through a high-energy vinylic carbocation.
4-Bromo-2-pentene E1Weak (e.g., H₂O, EtOH)Polar ProticFastProceeds through a resonance-stabilized allylic carbocation.[2]
This compound E2Strong (e.g., EtO⁻)Ethanol (B145695)Slow to ModerateRequires a strong base to deprotonate an sp²-hybridized carbon.
4-Bromo-2-pentene E2Strong (e.g., EtO⁻)EthanolFastFavored by strong bases, leading to the formation of a conjugated diene.[2]

Experimental Protocols

To obtain quantitative kinetic data, the following experimental methodologies can be employed.

Protocol 1: Kinetic Study of Solvolysis (S$_N$1/E1)

This protocol describes the determination of the rate constant for the solvolysis of a bromopentene isomer in a polar protic solvent like ethanol. The reaction progress is monitored by titrating the HBr produced.

Materials:

  • Bromopentene isomer (e.g., 4-bromo-2-pentene)

  • Absolute ethanol

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Bromothymol blue indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Prepare a stock solution of the bromopentene isomer in ethanol (e.g., 0.1 M).

  • Place a known volume of the bromopentene solution in a flask and equilibrate it in the constant temperature water bath.

  • At time zero, add a small, known volume of the standardized NaOH solution containing bromothymol blue indicator.

  • Record the time it takes for the blue color to disappear (indicating the neutralization of the added base by the HBr produced).

  • Immediately add another aliquot of the NaOH solution and record the time for the color change.

  • Repeat this process for several aliquots.

  • The rate constant can be determined from the integrated rate law for a first-order reaction, ln([RBr]₀/[RBr]ₜ) = kt.

Protocol 2: Kinetic Study of Nucleophilic Substitution (S$_N$2) with Sodium Azide (B81097)

This protocol outlines a method to determine the rate of the S$_N$2 reaction of a bromopentene isomer with sodium azide in acetone. The disappearance of the reactant can be monitored by gas chromatography (GC).

Materials:

  • Bromopentene isomer (e.g., 4-bromo-2-pentene)

  • Sodium azide

  • Anhydrous acetone

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a suitable column and FID detector

  • Constant temperature oil bath

Procedure:

  • Prepare a stock solution of the bromopentene isomer and an internal standard in anhydrous acetone.

  • Prepare a solution of sodium azide in anhydrous acetone.

  • Equilibrate both solutions to the desired reaction temperature in the oil bath.

  • At time zero, mix the two solutions to initiate the reaction.

  • At regular intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a vial containing cold water and a small amount of an organic solvent (e.g., diethyl ether) for extraction.

  • Analyze the organic layer by GC to determine the concentration of the bromopentene isomer relative to the internal standard.

  • The rate constant can be determined by plotting the natural logarithm of the bromopentene concentration versus time. For a pseudo-first-order condition (large excess of azide), the slope will be -k_obs.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the competing reaction pathways for a secondary allylic bromide like 4-bromo-2-pentene and a general workflow for a kinetic experiment.

G cluster_substrate Substrate cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products 4-Bromo-2-pentene 4-Bromo-2-pentene SN1 SN1 Pathway 4-Bromo-2-pentene->SN1 SN2 SN2 Pathway 4-Bromo-2-pentene->SN2 E1 E1 Pathway 4-Bromo-2-pentene->E1 E2 E2 Pathway 4-Bromo-2-pentene->E2 Weak Nucleophile\nPolar Protic Solvent Weak Nucleophile Polar Protic Solvent Weak Nucleophile\nPolar Protic Solvent->SN1 Weak Nucleophile\nPolar Protic Solvent->E1 Strong Nucleophile\nPolar Aprotic Solvent Strong Nucleophile Polar Aprotic Solvent Strong Nucleophile\nPolar Aprotic Solvent->SN2 Strong, Bulky Base Strong, Bulky Base Strong, Bulky Base->E2 Substitution_Products Substitution Products (e.g., Alcohols, Ethers, Azides) SN1->Substitution_Products SN2->Substitution_Products Elimination_Products Elimination Products (Dienes) E1->Elimination_Products E2->Elimination_Products

Caption: Competing reaction pathways for 4-bromo-2-pentene.

G start Start prep Prepare Reactant and Nucleophile/Base Solutions start->prep equilibrate Equilibrate Solutions to Reaction Temperature prep->equilibrate mix Mix Solutions (t = 0) equilibrate->mix aliquots Withdraw Aliquots at Timed Intervals mix->aliquots quench Quench Reaction aliquots->quench analyze Analyze Aliquots (e.g., GC, Titration) quench->analyze data Plot Concentration vs. Time analyze->data calculate Calculate Rate Constant data->calculate end End calculate->end

Caption: General experimental workflow for a kinetic study.

References

comparing the efficacy of different purification methods for 3-bromo-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Purification Challenges

The synthesis of 3-bromo-2-pentene can result in a crude product containing a variety of impurities. These may include unreacted starting materials, isomeric byproducts such as 1-bromo-2-pentene or 2-bromo-2-pentene, and products of elimination reactions, namely pentene isomers.[1] The choice of purification method will depend on the specific impurity profile, the scale of the purification, and the desired final purity. The most common and effective methods for purifying compounds like this compound include liquid-liquid extraction, distillation, and column chromatography.

Comparison of Purification Methods

The following table summarizes the expected performance of different purification methods for this compound. Note: The quantitative data presented here is illustrative, based on typical outcomes for the purification of similar bromoalkanes, as specific comparative experimental data for this compound is not available.

Purification Method Typical Starting Purity (%) Expected Final Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Liquid-Liquid Extraction 60-8085-9580-95Simple, rapid, and effective for removing water-soluble impurities and acidic/basic byproducts.Limited ability to separate structurally similar organic impurities like isomers.
Fractional Distillation 80-90>9860-80Highly effective for separating compounds with different boiling points, such as isomers and unreacted starting materials.[1]Can be time-consuming and may lead to product loss, especially for small-scale purifications. Not suitable for thermally sensitive compounds.
Flash Column Chromatography 70-90>9950-75Excellent for separating a wide range of impurities, including isomers and non-volatile compounds.[2][3]Can be labor-intensive, requires larger volumes of solvent, and may result in lower yields due to adsorption onto the stationary phase.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below.

Liquid-Liquid Extraction

This technique is primarily used as a work-up step to remove inorganic salts, acidic or basic impurities, and other water-soluble components from the crude organic product.

Protocol:

  • Transfer the crude this compound reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently shake the funnel, venting frequently to release any pressure.

  • Allow the layers to separate and discard the aqueous layer.

  • To neutralize any acidic byproducts, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Again, allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove residual water.[1]

  • Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent. The resulting solution contains the partially purified this compound.

Fractional Distillation

Fractional distillation is effective for separating this compound from impurities with significantly different boiling points.

Protocol:

  • Assemble a fractional distillation apparatus, ensuring the fractionating column is well-insulated.

  • Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.

  • Slowly heat the distillation flask.

  • Carefully monitor the temperature at the head of the fractionating column.

  • Discard the initial fraction (forerun), which will contain lower-boiling impurities.

  • Collect the fraction that distills at the boiling point of this compound (approximately 114-115 °C at atmospheric pressure).

  • Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

Flash Column Chromatography

This method is highly effective for separating compounds based on their polarity.

Protocol:

  • Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point for a compound of moderate polarity like this compound would be a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica (B1680970) gel in the chosen non-polar solvent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the solvent system and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply pressure (using compressed air or nitrogen) to force the solvent through the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described purification methods.

cluster_0 Liquid-Liquid Extraction Workflow start Crude Product process1 Add Water Shake & Separate start->process1 process2 Wash with NaHCO3 Solution process1->process2 process3 Wash with Brine process2->process3 process4 Dry with Anhydrous Salt process3->process4 end Partially Purified Product process4->end

Liquid-Liquid Extraction Workflow Diagram.

cluster_1 Fractional Distillation Workflow start_dist Crude Product in Distillation Flask heat Heat Flask start_dist->heat collect_forerun Discard Low-Boiling Impurities heat->collect_forerun collect_product Collect Product Fraction at Boiling Point collect_forerun->collect_product end_dist Purified this compound collect_product->end_dist

Fractional Distillation Workflow Diagram.

cluster_2 Flash Column Chromatography Workflow start_chrom Crude Product tlc TLC for Solvent System start_chrom->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end_chrom Highly Purified Product evaporate->end_chrom

References

3-Bromo-2-pentene: A Comparative Guide to its Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-bromo-2-pentene as a reagent in organic synthesis. Due to the limited availability of specific experimental data for this compound in the current chemical literature, this guide draws objective comparisons from the well-documented reactivity of its isomers, such as 4-bromo-2-pentene, and other structurally related vinyl and allyl bromides. The information herein is intended to provide a predictive framework for the application of this compound and to offer a comparison with alternative synthetic methodologies.

Introduction to this compound

This compound is a halogenated alkene with the chemical formula C₅H₉Br. It exists as two geometric isomers: (E)-3-bromo-2-pentene and (Z)-3-bromo-2-pentene. As a vinyl bromide, its reactivity is characterized by the carbon-bromine bond directly attached to a double bond, which influences its participation in various organic transformations. While less common in literature than its allylic isomer, 4-bromo-2-pentene, this compound holds potential as a building block for the introduction of the penten-2-yl group in the synthesis of more complex molecules.

Comparative Analysis of Synthetic Applications

The primary applications of bromoalkenes like this compound are in carbon-carbon bond-forming reactions. Below is a comparison of its expected performance in key reaction types against common alternatives.

Nucleophilic Substitution Reactions

Vinyl bromides, such as this compound, are generally less reactive towards traditional Sₙ2 nucleophilic substitution reactions compared to their allylic or alkyl counterparts due to the increased strength of the sp² C-Br bond. However, under forcing conditions or with specific catalysts, substitution can occur. A more common pathway for related allylic bromides is allylic substitution, which can proceed via Sₙ1, Sₙ2, Sₙ1', or Sₙ2' mechanisms. For this compound, direct substitution is the primary consideration.

Table 1: Comparison of Substrates in Nucleophilic Substitution

SubstrateRelative ReactivityPredominant Mechanism(s)Typical NucleophilesNotes
This compound LowSₙAr-like (with activation), RadicalOrganocupratesRequires activation, limited scope for direct substitution.
4-Bromo-2-pentene HighSₙ1, Sₙ2, Sₙ1', Sₙ2'Alkoxides, Amines, CyanidesVersatile reagent, but can lead to isomeric mixtures.[1]
Pentyl Bromide ModerateSₙ2Wide rangeStandard alkyl halide reactivity.
Pent-2-enyl Tosylate HighSₙ2Wide rangeGood leaving group, often used as an alternative to the bromide.
Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a key potential application for this compound. Reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings are expected to be effective.

Table 2: Performance of Pentenyl Halides in Cross-Coupling Reactions

Reaction TypeSubstrateTypical CatalystTypical BaseExpected YieldStereochemistry
Suzuki-Miyaura This compound Pd(PPh₃)₄Na₂CO₃, K₂CO₃Good to ExcellentRetention
4-Bromo-2-pentenePd(PPh₃)₄Na₂CO₃, K₂CO₃Good to ExcellentRetention
Heck This compound Pd(OAc)₂Et₃NModerate to GoodRetention
4-Bromo-2-pentenePd(OAc)₂Et₃NModerate to GoodRetention
Sonogashira This compound PdCl₂(PPh₃)₂, CuIEt₃N, PiperidineGoodRetention
4-Bromo-2-pentenePdCl₂(PPh₃)₂, CuIEt₃N, PiperidineGoodRetention
Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound would provide a nucleophilic penten-2-yl moiety. However, the formation of Grignard reagents from vinyl halides can be more challenging than from their alkyl or aryl counterparts and may require activated magnesium or specific reaction conditions.

Table 3: Comparison of Grignard Reagent Formation and Use

Starting MaterialEase of Grignard FormationCommon Side ReactionsUtility of Grignard Reagent
This compound ModerateWurtz couplingAddition to carbonyls, epoxides, etc.
4-Bromo-2-pentene FacileWurtz couplingAddition to carbonyls, epoxides, etc.
Pentyl Bromide FacileWurtz couplingStandard Grignard reactions.

Experimental Protocols

Detailed experimental protocols for reactions specifically involving this compound are not widely reported. Therefore, the following are generalized procedures adapted from well-established methods for similar substrates, such as other vinyl or allylic bromides. Researchers should consider these as starting points for optimization.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the arylboronic acid (1.2 equivalents), this compound (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water. Add a base, such as aqueous sodium carbonate (2.0 equivalents).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

General Procedure for Grignard Reagent Formation and Reaction with an Aldehyde
  • Apparatus: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.

  • Initiation: Add a small crystal of iodine to the magnesium. Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

  • Grignard Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting alcohol by column chromatography or distillation.

Visualizations of Key Synthetic Pathways

The following diagrams illustrate the expected reactivity of this compound in key synthetic transformations.

Suzuki_Coupling Suzuki-Miyaura Coupling Pathway This compound This compound Oxidative_Addition Vinyl-Pd(II)-Br Intermediate This compound->Oxidative_Addition Oxidative Addition Aryl_Boronic_Acid Ar-B(OH)2 Transmetalation Aryl-Vinyl-Pd(II) Intermediate Aryl_Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base Base->Transmetalation Coupled_Product Aryl-substituted Pentene Coupled_Product->Pd_Catalyst Catalyst Regeneration Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Coupled_Product Reductive Elimination

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Grignard_Reaction Grignard Reagent Formation and Reaction This compound This compound Grignard Penten-2-ylmagnesium Bromide This compound->Grignard Mg Magnesium (Mg) Mg->Grignard Solvent Anhydrous Ether/THF Solvent->Grignard Alcohol_Intermediate Alkoxide Intermediate Grignard->Alcohol_Intermediate Aldehyde Aldehyde (RCHO) Aldehyde->Alcohol_Intermediate Alcohol Secondary Alcohol Workup Acidic Workup Workup->Alcohol Alcohol_Intermediate->Alcohol

Caption: Workflow for the formation of a Grignard reagent from this compound and its subsequent reaction with an aldehyde.

Conclusion and Future Outlook

While direct experimental evidence for the synthetic utility of this compound is currently limited in publicly accessible literature, its structural features suggest it can be a valuable, albeit potentially less reactive, building block compared to its allylic isomer, 4-bromo-2-pentene. Its application in palladium-catalyzed cross-coupling reactions is predicted to be the most promising avenue for its use in the synthesis of complex organic molecules, including potential pharmaceutical intermediates and natural products.

Further research is required to fully elucidate the reactivity of both the (E) and (Z) isomers of this compound, to develop optimized reaction protocols, and to explore its applications in target-oriented synthesis. The comparative data and generalized protocols provided in this guide are intended to serve as a foundation for researchers venturing into the use of this and related vinyl bromide reagents.

References

computational analysis of 3-bromo-2-pentene reaction pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Reactivity of 3-Bromo-2-Pentene

This compound is a vinyl halide, but its structure also presents allylic protons. The presence of the double bond and the bromine atom on one of the sp2 hybridized carbons dictates its reactivity. The primary reaction pathways for this substrate are nucleophilic substitution (SN1, SN2, SN1', SN2') and elimination (E1, E2). The competition between these pathways is influenced by factors such as the strength of the nucleophile/base, the solvent, and the stereochemistry of the substrate (E/Z isomers).

Computational Analysis of Reaction Pathways: A Comparative Overview

Due to the lack of direct computational data for this compound, we will draw comparisons from studies on similar molecules to predict its behavior.

Nucleophilic Substitution

Nucleophilic substitution at a vinylic carbon is generally less favorable than at an sp3 carbon.[1] The SN2 reaction at an sp2 center is particularly hindered due to the increased steric hindrance and the higher energy required to reach the transition state.[1] However, the allylic nature of the system can open up alternative substitution pathways.

  • SN1 and SN1' Pathways: These pathways proceed through a carbocation intermediate. For this compound, ionization of the C-Br bond would lead to a vinylic carbocation, which is highly unstable. However, protonation of the double bond could lead to a more stable secondary or tertiary carbocation, though this is more typical in electrophilic addition reactions. A more plausible unimolecular pathway for a related allylic system involves the formation of a resonance-stabilized allylic carbocation.[2][3][4]

  • SN2 and SN2' Pathways: A direct backside attack (SN2) on the sp2 carbon is sterically hindered and electronically unfavorable.[1] The SN2' pathway, where the nucleophile attacks the γ-carbon (C4), is a more likely concerted mechanism for allylic systems, especially with strong nucleophiles.[5]

Elimination Reactions

Elimination reactions are a common pathway for alkyl halides and can also occur with vinyl halides, typically requiring a strong base.[1]

  • E2 Pathway: The E2 mechanism is a concerted process where a base removes a proton and the leaving group departs simultaneously. For this compound, there are protons on the adjacent carbons (C1 and C4) that could be removed. The removal of a proton from C1 would lead to the formation of 1,2-pentadiene (B1661991) (an allene), while removal of a proton from C4 would lead to 2-pentyne. The regioselectivity would depend on the base's steric bulk and the transition state stability.

  • E1 Pathway: This pathway proceeds through a carbocation intermediate. As mentioned, the formation of a stable carbocation from this compound is not highly favorable, making the E1 pathway less likely than the E2 pathway, especially with a strong base.

Comparative Data from Analogous Systems

The following table summarizes computational and experimental data from related systems to infer the reactivity of this compound.

Reaction TypeAnalogous SubstrateNucleophile/BaseSolventKey Findings/Data
SN2 Vinyl ChlorideCl-Gas PhaseHigh activation barrier, proceeds via in-plane sigma attack.[6]
SN2' Allyl ChlorideCl-VariousSN2' can compete with SN2, especially with steric hindrance at the α-carbon.[5]
E2 2-BromopropaneOH-Not specifiedComputational studies show a concerted mechanism with a calculable activation energy.[7]
E2 (S)-3-bromo-2-methylpentaneSodium EthoxideEthanol (B145695)Zaitsev's rule predicts the major product.[8]
Solvent Effects Various Alkyl HalidesVariousProtic vs. AproticPolar protic solvents favor SN1/E1 by stabilizing carbocations, while polar aprotic solvents favor SN2 by enhancing nucleophilicity.[9]

Experimental Protocols for Studying Reaction Pathways

A general experimental protocol to investigate the reaction pathways of this compound would involve reacting it with a chosen nucleophile/base in a suitable solvent and analyzing the product distribution.

General Procedure:

  • A solution of this compound is prepared in the chosen solvent (e.g., ethanol for protic conditions, DMSO for aprotic conditions).

  • The nucleophile/base (e.g., sodium ethoxide in ethanol, or potassium tert-butoxide in tert-butanol) is added to the solution.

  • The reaction mixture is stirred at a specific temperature for a set period.

  • The reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the products are extracted.

  • The product mixture is analyzed by GC-MS and NMR to identify the components and determine their relative ratios.

Visualizing the Reaction Pathways

The following diagrams illustrate the potential reaction pathways for this compound.

Substitution_Pathways cluster_SN1 SN1/SN1' Pathways cluster_SN2 SN2/SN2' Pathways 3_bromo_2_pentene This compound carbocation Allylic/Vinylic Carbocation Intermediate 3_bromo_2_pentene->carbocation -Br- SN1_product Substitution Product(s) carbocation->SN1_product +Nu- 3_bromo_2_pentene_2 This compound transition_state Transition State 3_bromo_2_pentene_2->transition_state +Nu- SN2_product Substitution Product(s) (Direct or Rearranged) transition_state->SN2_product -Br-

Caption: Competing nucleophilic substitution pathways for this compound.

Elimination_Pathways cluster_E2_C1 E2 (Proton from C1) cluster_E2_C4 E2 (Proton from C4) start This compound + Base ts1 Transition State 1 start->ts1 ts2 Transition State 2 start->ts2 allene 1,2-Pentadiene ts1->allene alkyne 2-Pentyne ts2->alkyne

Caption: Potential E2 elimination pathways for this compound.

Alternative Synthetic Routes

Instead of starting from this compound, functionalized pentenes can be synthesized through various other methods. A computational comparison of these alternatives would involve analyzing their reaction mechanisms and energy profiles.

Alternative Approaches:

  • Wittig Reaction: The reaction of an aldehyde or ketone with a phosphorus ylide can form a C=C double bond at a specific position.

  • Heck Reaction: A palladium-catalyzed cross-coupling of a vinyl halide with an alkene.

  • Grignard Reaction: The addition of a Grignard reagent to a carbonyl compound, followed by dehydration.

  • Metathesis: Alkene metathesis can be used to form new double bonds.

A computational analysis would compare the activation barriers and reaction thermodynamics of these pathways to those involving this compound to determine the most efficient synthetic route under different conditions.

Conclusion

While direct computational data on the reaction pathways of this compound is scarce, a comparative analysis based on analogous systems provides valuable insights into its expected reactivity. The competition between substitution (SN1, SN2, SN1', SN2') and elimination (E1, E2) is a key feature, with the outcome being highly dependent on the reaction conditions. Further computational studies on this specific molecule are needed to provide a more quantitative understanding of its reaction mechanisms and to guide the synthesis of desired products.

References

mechanistic comparison of SN2 vs E2 reactions for 3-bromo-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

The Competing Mechanisms: A Head-to-Head Comparison

The reaction of 3-bromo-2-pentene with a nucleophile or base can proceed through two distinct, competing pathways: SN2 and E2. Both are bimolecular, meaning their rates depend on the concentration of both the substrate and the nucleophile/base.

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom. This concerted mechanism, occurring in a single step, leads to an inversion of stereochemistry at the reaction center and the formation of a substitution product.

In contrast, the E2 (Elimination, Bimolecular) reaction involves the abstraction of a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine. This is also a concerted, one-step process where the base removes a proton, a double bond is formed, and the bromide leaving group departs. This pathway leads to the formation of an alkene.

Factors Influencing the SN2 vs. E2 Outcome

The delicate balance between the SN2 and E2 pathways is dictated by a number of key experimental factors. Understanding and manipulating these factors is crucial for directing the reaction towards the desired product.

1. The Nature of the Nucleophile/Base:

  • Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide (KOt-Bu), favor the E2 reaction. Their steric bulk hinders their ability to approach the electrophilic carbon for a backside attack (SN2), making proton abstraction from the periphery more likely.

  • Strong, Unhindered Bases/Good Nucleophiles: Strong bases that are not sterically hindered, like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH), can act as both bases and nucleophiles, often leading to a mixture of E2 and SN2 products.

  • Weak Bases/Good Nucleophiles: Species that are good nucleophiles but weak bases, such as iodide (I⁻), cyanide (CN⁻), or azide (B81097) (N₃⁻), strongly favor the SN2 pathway.

2. The Substrate Structure: this compound is a secondary vinylic halide. The sp² hybridization of the carbon bearing the bromine makes SN2 reactions on vinylic halides generally slower than on their saturated sp³ counterparts due to increased steric hindrance and a stronger C-Br bond. For E2 reactions, the presence of beta-hydrogens is a prerequisite. In this compound, there are beta-hydrogens on the methyl group and the methylene (B1212753) group, potentially leading to different alkene products.

3. The Solvent:

  • Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) enhance the nucleophilicity of anionic nucleophiles and thus favor the SN2 reaction. They solvate the cation of the nucleophile salt but leave the anion relatively "naked" and more reactive.

  • Polar Protic Solvents: Solvents such as water, ethanol, and methanol (B129727) can solvate both the cation and the anion of the nucleophile. This solvation shell around the nucleophile hinders its ability to attack the substrate, thereby disfavoring the SN2 reaction. These solvents can, however, facilitate E2 reactions by stabilizing the transition state.

4. Temperature: Higher reaction temperatures generally favor the E2 pathway over the SN2 pathway. Elimination reactions often have a higher activation energy and a more positive entropy change than substitution reactions, making them more favorable at elevated temperatures.

Quantitative Data Presentation

To illustrate the impact of these factors, the following table summarizes the product distribution for the reaction of a similar secondary bromoalkane, 2-bromopentane (B28208), with different bases under various conditions. This data serves as a valuable proxy for predicting the behavior of this compound.

SubstrateReagent/BaseSolventTemperature (°C)SN2 Product (%)E2 Products (%)Predominant Mechanism
2-BromopentaneSodium Ethoxide (NaOEt)Ethanol552179E2
2-BromopentanePotassium tert-Butoxide (KOt-Bu)tert-Butanol25<1>99E2
2-BromopentaneSodium Azide (NaN₃)Acetone25~98~2SN2
2-BromopentaneSodium Iodide (NaI)Acetone25>99<1SN2

Data is illustrative and compiled from various sources for comparison purposes.

Experimental Protocols

General Procedure for SN2 Reaction with Sodium Iodide in Acetone:

  • Setup: A round-bottom flask is charged with a solution of sodium iodide (1.5 equivalents) in anhydrous acetone. The flask is equipped with a magnetic stirrer and a reflux condenser and is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: this compound (1.0 equivalent) is added to the stirred solution at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is filtered to remove the sodium bromide precipitate. The filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude substitution product. Further purification can be achieved by distillation or column chromatography.

General Procedure for E2 Reaction with Potassium tert-Butoxide in tert-Butanol:

  • Setup: A round-bottom flask is charged with potassium tert-butoxide (1.5 equivalents) dissolved in anhydrous tert-butanol. The flask is equipped with a magnetic stirrer and a reflux condenser and is maintained under an inert atmosphere.

  • Reaction Initiation: this compound (1.0 equivalent) is added to the stirred solution at room temperature.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 50-80 °C) and stirred for a designated period.

  • Reaction Monitoring: The progress of the reaction is monitored by GC to follow the formation of the alkene products.

  • Workup: After cooling to room temperature, the reaction is quenched by the addition of water. The aqueous layer is extracted with a low-boiling organic solvent (e.g., pentane).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation to afford the elimination products. The product distribution can be analyzed by GC or NMR spectroscopy.

Visualizing the Mechanisms and Influencing Factors

To further clarify the mechanistic pathways and the decision-making process for predicting the major product, the following diagrams are provided.

SN2_Mechanism substrate This compound transition_state [Nu---C---Br]⁻ Transition State substrate->transition_state nucleophile Nu⁻ nucleophile->transition_state Backside Attack product Substitution Product transition_state->product leaving_group Br⁻ transition_state->leaving_group

Caption: The concerted SN2 mechanism for this compound.

E2_Mechanism substrate This compound transition_state [Base---H---C---C---Br]⁻ Transition State substrate->transition_state base Base⁻ base->transition_state Proton Abstraction product Alkene Product transition_state->product conjugate_acid Base-H transition_state->conjugate_acid leaving_group Br⁻ transition_state->leaving_group

Caption: The concerted E2 mechanism for this compound.

Factors_Comparison Start Reaction of this compound Base_Nucleophile Nature of Base/Nucleophile Start->Base_Nucleophile Solvent Solvent Start->Solvent Temperature Temperature Start->Temperature Strong_Bulky_Base Strong, Bulky Base (e.g., KOt-Bu) Base_Nucleophile->Strong_Bulky_Base Strong_Unhindered_Base Strong, Unhindered Base (e.g., NaOEt) Base_Nucleophile->Strong_Unhindered_Base Weak_Base_Good_Nu Weak Base, Good Nucleophile (e.g., NaI) Base_Nucleophile->Weak_Base_Good_Nu Polar_Aprotic Polar Aprotic (e.g., Acetone, DMF) Solvent->Polar_Aprotic Polar_Protic Polar Protic (e.g., Ethanol) Solvent->Polar_Protic High_Temp High Temperature Temperature->High_Temp Low_Temp Low Temperature Temperature->Low_Temp E2_Product E2 Product Favored Strong_Bulky_Base->E2_Product Mixture Mixture of SN2/E2 Strong_Unhindered_Base->Mixture SN2_Product SN2 Product Favored Weak_Base_Good_Nu->SN2_Product Polar_Aprotic->SN2_Product Polar_Protic->E2_Product High_Temp->E2_Product Low_Temp->SN2_Product

Caption: Decision workflow for predicting SN2 vs. E2 outcomes.

Conclusion

The competition between SN2 and E2 pathways for this compound is a nuanced interplay of electronic and steric factors. For researchers and professionals in drug development, a thorough understanding of how the nature of the nucleophile/base, solvent, and temperature influence this competition is essential for rational reaction design and the efficient synthesis of target molecules. By carefully selecting reaction conditions, it is possible to steer the reaction towards the desired substitution or elimination product, thereby optimizing synthetic routes and minimizing the formation of unwanted byproducts. The provided data on 2-bromopentane offers a valuable framework for predicting the behavior of similar secondary halides and for designing experiments to achieve the desired chemical transformation.

cost-benefit analysis of different synthetic pathways to 3-bromo-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 3-bromo-2-pentene, a valuable building block in organic synthesis, can be approached through several synthetic pathways. This guide provides a comparative analysis of three primary routes: allylic bromination of 2-pentene (B8815676), hydrobromination of 2-pentyne (B165424), and a two-step conversion from 3-pentanol (B84944). We will delve into the cost of starting materials, reaction conditions, and expected yields to aid in selecting the most suitable method for your laboratory's needs.

At a Glance: Comparing the Synthetic Pathways

The following table summarizes the key quantitative metrics for each of the three synthetic pathways to this compound. The cost analysis is based on the approximate cost per mole of each reactant, calculated from currently available market prices. It is important to note that yields are estimates based on typical literature values for similar reactions and may vary depending on specific experimental conditions.

FeaturePathway 1: Allylic BrominationPathway 2: HydrobrominationPathway 3: From 3-Pentanol (Two Steps)
Starting Material 2-Pentene2-Pentyne3-Pentanol
Key Reagents N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)Hydrobromic Acid (HBr)1. Phosphorus Tribromide (PBr₃)2. Strong Base (e.g., KOH)
Approx. Cost of Reactants per Mole of Product $25 - $40$35 - $55$40 - $60
Estimated Yield 60-70%50-60%55-65% (overall)
Reaction Time 2-4 hours1-3 hours4-8 hours
Key Considerations Good selectivity for allylic position, potential for side reactions.Potential for mixture of regioisomers, requires careful control of conditions.Two distinct steps, potential for elimination side products in the first step.

In-Depth Analysis of Synthetic Pathways

Pathway 1: Allylic Bromination of 2-Pentene

This method involves the reaction of 2-pentene with N-bromosuccinimide (NBS) in the presence of a radical initiator or light. This reaction proceeds via a free radical mechanism, selectively introducing a bromine atom at the allylic position to yield this compound.[1][2][3][4][5]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentene (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN).

  • Heat the mixture to reflux (or irradiate with a UV lamp) for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Pathway 2: Hydrobromination of 2-Pentyne

This pathway involves the electrophilic addition of hydrobromic acid (HBr) across the triple bond of 2-pentyne. The regioselectivity of this reaction is a critical factor, as the addition of HBr to an internal alkyne can potentially lead to a mixture of vinyl bromides. Achieving a high yield of this compound requires careful control of reaction conditions to favor the desired isomer.

Experimental Protocol:

  • In a reaction vessel, dissolve 2-pentyne (1.0 eq) in a non-polar, aprotic solvent.

  • Cool the solution to a low temperature (e.g., 0 °C).

  • Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in a suitable solvent (1.0 eq) dropwise while maintaining the low temperature.

  • Allow the reaction to stir for 1-3 hours, monitoring the formation of the product by GC.

  • Upon completion, quench the reaction with a cold, dilute solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting vinyl bromide by fractional distillation.

Pathway 3: Two-Step Synthesis from 3-Pentanol

This route involves two distinct chemical transformations. First, 3-pentanol is converted to 3-bromopentane (B47287) via a nucleophilic substitution reaction using a brominating agent like phosphorus tribromide (PBr₃).[6] Subsequently, 3-bromopentane undergoes an elimination reaction, typically mediated by a strong base, to yield 2-pentene as the major product, with this compound being a potential, though less favored, product depending on the reaction conditions. A more controlled elimination would be required to favor the desired product.

Experimental Protocol:

Step 1: Synthesis of 3-Bromopentane

  • In a flask equipped with a dropping funnel and a reflux condenser, place 3-pentanol (1.0 eq).

  • Cool the flask in an ice bath and slowly add phosphorus tribromide (0.4 eq) dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently for 2-4 hours.

  • Cool the reaction mixture and carefully pour it over ice.

  • Separate the organic layer, wash it with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride) and purify by distillation to obtain 3-bromopentane.[7]

Step 2: Elimination to this compound

  • Dissolve the purified 3-bromopentane (1.0 eq) in a suitable alcoholic solvent.

  • Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the formation of the alkene product by GC.

  • Cool the mixture, pour it into water, and extract with a low-boiling organic solvent.

  • Wash the organic extract with brine, dry over anhydrous magnesium sulfate, and remove the solvent by distillation.

  • The resulting mixture of alkenes can be separated by fractional distillation to isolate this compound.

Logical Flow of Cost-Benefit Analysis

The decision-making process for selecting the optimal synthetic pathway can be visualized as a flowchart, taking into account the primary factors of cost, yield, and reaction complexity.

CostBenefitAnalysis start Define Target: This compound path1 Pathway 1: Allylic Bromination start->path1 path2 Pathway 2: Hydrobromination start->path2 path3 Pathway 3: From 3-Pentanol start->path3 cost1 Cost Analysis: Low-Moderate path1->cost1 yield1 Yield & Purity: Good path1->yield1 time1 Time & Complexity: Moderate path1->time1 cost2 Cost Analysis: Moderate path2->cost2 yield2 Yield & Purity: Moderate (Mixture) path2->yield2 time2 Time & Complexity: Low path2->time2 cost3 Cost Analysis: Moderate-High path3->cost3 yield3 Yield & Purity: Moderate (2 steps) path3->yield3 time3 Time & Complexity: High path3->time3 decision Select Optimal Pathway cost1->decision yield1->decision time1->decision cost2->decision yield2->decision time2->decision cost3->decision yield3->decision time3->decision

Caption: Flowchart of the cost-benefit analysis for synthesizing this compound.

Conclusion

The choice of the synthetic pathway for this compound will ultimately depend on the specific priorities of the research or production team.

  • Pathway 1 (Allylic Bromination) appears to be a strong candidate, offering a good balance of cost-effectiveness and yield in a single step. However, careful control is necessary to minimize the formation of side products.

  • Pathway 2 (Hydrobromination) is the most direct route but carries a significant risk of producing a mixture of regioisomers, which would necessitate a challenging purification process, potentially lowering the overall practical yield.

  • Pathway 3 (From 3-Pentanol) is a viable but more laborious option due to its two-step nature. While each step is a standard organic transformation, the overall yield will be dependent on the efficiency of both the substitution and elimination reactions, and the overall cost is likely to be higher.

For laboratories prioritizing a balance of cost, time, and reasonable yield, the allylic bromination of 2-pentene is likely the most attractive option. However, if high purity is the absolute priority and purification capabilities are robust, the other pathways might be considered with careful optimization of reaction conditions.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Bromo-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: December 15, 2025

This document provides essential safety and logistical information for the proper handling and disposal of 3-Bromo-2-pentene. The following procedures are designed for researchers, scientists, and drug development professionals to ensure laboratory safety, environmental protection, and regulatory compliance. Adherence to these guidelines, in conjunction with your institution's specific Chemical Hygiene Plan and local regulations, is mandatory.

Immediate Safety and Handling

This compound is a halogenated organic compound that must be treated as hazardous. Based on data for structurally similar chemicals, it is considered a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[3]

  • Hand Protection: Use appropriate chemical-resistant gloves. Inspect gloves for integrity before each use.[3]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[3]

Handling:

  • All work involving this compound must be conducted in a properly functioning chemical fume hood.[3][4]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][5]

  • Avoid inhalation of vapors and direct physical contact.[6]

Quantitative Data and Hazard Summary

The following table summarizes key physical and safety data, primarily referenced from safety data sheets for 3-Bromopentane, a structurally similar compound.

PropertyDataReference
Chemical Formula C₅H₉Br[7]
Molecular Weight 149.03 g/mol [7]
Physical State Liquid[2]
Boiling Point 118 - 119 °C / 244.4 - 246.2 °F[2]
Flash Point 19 °C / 66.2 °F[2]
GHS Hazard Statements H225: Highly flammable liquid and vapour.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Storage Temperature Store in a cool, dry, well-ventilated place.[6]
SAA Storage Limit Max. 55 gallons of hazardous waste.Max. 1 quart of acutely toxic (P-listed) waste.[8][9]

Step-by-Step Disposal Protocol

The required method for disposing of this compound is through your institution's certified hazardous waste program.[10] In-lab treatment is not recommended.

Experimental Protocol: Waste Segregation and Collection

  • Segregation:

    • As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[11][12]

    • Do not mix this waste stream with other incompatible waste categories such as acids, bases, oxidizers, or heavy metals.[11][13] Keeping waste streams separate is crucial for safety and can significantly reduce disposal costs.[11][14]

  • Container Selection and Labeling:

    • Use a designated, chemically compatible, and leak-proof waste container with a tight-fitting screw cap.[13][15] Polyethylene containers are recommended.[8][16] Avoid metal containers, as they can be corroded by acids that may form from the decomposition of halogenated solvents.[16]

    • Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[11][14]

    • The label must be filled out completely, including:

      • The full chemical name: "Waste this compound".

      • All other chemical constituents and their approximate percentages.[11]

      • The accumulation start date.[11]

      • The relevant hazard pictograms (e.g., Flammable, Irritant).

  • Waste Accumulation and Storage:

    • All waste transfers must be conducted within a chemical fume hood.[11]

    • Keep the waste container securely closed at all times, except when adding waste.[16][17]

    • Do not overfill the container. Leave a minimum of 5% headspace to allow for vapor expansion.[11]

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9][13]

    • The container must be placed in secondary containment (e.g., a large, chemically resistant tub) to contain any potential leaks.[9][11]

    • Ensure the storage area is cool, dry, well-ventilated, and away from sources of heat or ignition.[11]

  • Requesting Disposal:

    • When the waste container is full, or after a maximum of 9-12 months from the accumulation start date, schedule a pickup.[8][17]

    • Contact your institution's Environmental Health & Safety (EHS) department to request a hazardous waste collection.[10][11]

    • Complete all required documentation for the waste pickup.

Emergency Spill Procedures

  • Evacuate and Alert: In case of a large spill, evacuate all personnel from the immediate area and alert your colleagues and supervisor.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, contact your institution's emergency response team.[11]

  • Containment (Small Spills Only): For small, manageable spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the liquid.[10][11]

  • Cleanup:

    • Use non-sparking tools to carefully collect the absorbed material and any contaminated debris.[3]

    • Place all cleanup materials into a heavy-duty, sealable container (e.g., a plastic bag or bucket).[11]

    • Label the container as "Hazardous Waste," identifying the contents as "Spill Debris containing this compound."[11]

    • Arrange for disposal through your EHS department.

Disposal Workflow Diagram

G cluster_0 Disposal Workflow for this compound A Waste Generation (this compound) B Segregate Waste Stream A->B C Is it Halogenated? B->C D Use Designated 'Halogenated Waste' Container C->D Yes J Use 'Non-Halogenated' Waste Container C->J No E Label Container Correctly (Name, Hazards, Date) D->E F Store in Satellite Accumulation Area (SAA) - Secondary Containment - Lid Closed E->F G Container Full or Time Limit Reached? F->G G->F No H Contact EHS for Hazardous Waste Pickup G->H Yes I Professional Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 3-Bromo-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of 3-Bromo-2-pentene in a laboratory setting. Given the limited specific toxicological data for this compound, a cautious approach is mandated, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling flammable, volatile, and potentially irritating or toxic alkyl halides.

Hazard Assessment and Physical/Chemical Properties

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₅H₉Br
Molecular Weight 149.03 g/mol
Boiling Point 114.5 °C at 760 mmHg
Flash Point 31.1 °C
Density 1.266 g/cm³
Vapor Pressure 23.5 mmHg at 25°C
Refractive Index 1.4628 - 1.47
LogP 2.69510

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of personal protection. The minimum recommended PPE is outlined below.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contamination is suspected. For prolonged contact, consider double-gloving.
Body Protection Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat is required to protect against splashes and potential fire hazards.
Footwear Closed-Toe, Closed-Heel ShoesShoes should be made of a non-porous material to prevent exposure from spills.
Respiratory Protection NIOSH-Approved RespiratorAll handling of this compound must be performed in a certified chemical fume hood. If engineering controls are not sufficient or in the event of an emergency, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling prep_fume_hood Verify Fume Hood is Operational prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather All Necessary Materials prep_ppe->prep_materials prep_spill_kit Ensure Spill Kit is Accessible prep_materials->prep_spill_kit handle_transfer Transfer and Weigh Chemical prep_spill_kit->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Store Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly with adequate airflow.

    • Don all required PPE as specified in the table above.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood.

    • Confirm that an appropriate spill kit and fire extinguisher (Class B) are readily accessible.

  • Handling (to be performed exclusively within a chemical fume hood):

    • Carefully open the container of this compound, avoiding any splashing.

    • Use appropriate tools (e.g., syringe, pipette) for transferring the liquid.

    • If weighing is necessary, do so in a tared, sealed container.

    • Keep the container closed when not in use to minimize the release of vapors.

    • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.

  • Post-Handling:

    • Decontaminate all glassware and surfaces that may have come into contact with this compound.

    • Segregate all waste materials as described in the disposal plan.

    • Carefully remove and dispose of contaminated gloves and any other disposable PPE.

    • Wash hands thoroughly with soap and water after completing the work.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

    • For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical must be segregated into a designated "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.

  • Waste Containers:

    • Use clearly labeled, compatible, and sealed containers for all waste.

    • The label must include "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Flammable," "Irritant").

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials, and disposable labware, must be disposed of as hazardous waste in the designated solid waste container.

  • Disposal Method: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not pour this compound down the drain.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.